4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKKRAUVGCMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=[N+](C=CC(=C2)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544437 | |
| Record name | 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81998-03-0 | |
| Record name | 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide: The Unsymmetrical Gateway
CAS Number: 81998-03-0 Technical Whitepaper for Chemical Synthesis & Application
Executive Summary: Breaking Symmetry
In the architecture of advanced coordination ligands, symmetry is often a constraint rather than an asset. While the parent compound, 4,4'-dimethyl-2,2'-bipyridine (CAS 1134-35-6), is a ubiquitous scaffold in transition metal catalysis and supramolecular chemistry, its symmetric nature limits selective functionalization.
4,4'-Dimethyl-2,2'-bipyridyl 1-oxide (CAS 81998-03-0) serves as the critical "symmetry breaker." By selectively oxidizing only one nitrogen atom, researchers create a chemically distinct handle. This allows for the site-selective functionalization of a single methyl group via the Boekelheide rearrangement , enabling the synthesis of "Janus" ligands—bifunctional molecules capable of coordinating a metal center on one side while anchoring to a surface, electrode, or biomolecule on the other.
This guide details the precision synthesis of the mono-N-oxide, its purification, and its primary application in generating unsymmetrically functionalized bipyridines.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 81998-03-0 |
| IUPAC Name | 4,4'-Dimethyl-2,2'-bipyridine 1-oxide |
| Synonyms | 4,4'-Dimethyl-2,2'-bipyridyl mono-N-oxide; 4-Methyl-2-(4-methyl-2-pyridyl)pyridine 1-oxide |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 86–88 °C |
| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in Hexanes |
| pKa | ~2.6 (protonation of N-oxide oxygen) |
Synthesis Protocol: Selective Mono-Oxidation
Objective: Synthesize the mono-N-oxide while minimizing the formation of the 1,1'-dioxide (bis-N-oxide).
The Challenge: Stoichiometric Control
The oxidation of bipyridines is sequential. The second nitrogen is less electron-rich after the first is oxidized, but over-oxidation is a persistent risk if reagent stoichiometry is not strictly managed. The use of meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) is the preferred method over H₂O₂/Acetic Acid for laboratory scale (1–10g) due to milder conditions and better selectivity.
Reagents
-
Substrate: 4,4'-Dimethyl-2,2'-bipyridine (1.0 equiv)
-
Oxidant: mCPBA (77% max purity grade, adjusted to 1.0–1.1 equiv active oxidant)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: 10% Aqueous NaHCO₃ or Na₂CO₃
Step-by-Step Methodology
-
Preparation: Dissolve 4,4'-dimethyl-2,2'-bipyridine (e.g., 1.84 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve mCPBA (10 mmol active oxidant) in DCM (30 mL). Add this solution dropwise to the bipyridine solution over 30–60 minutes.
-
Critical Control Point: Slow addition at 0 °C prevents local excesses of oxidant that favor dioxide formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (SiO₂; 10% MeOH in DCM).
-
Rf values: Parent (~0.8) > Mono-N-oxide (~0.4) > Dioxide (~0.1).
-
-
Workup:
-
Wash the organic phase 3x with 10% aqueous Na₂CO₃ to remove m-chlorobenzoic acid byproduct.
-
Wash 1x with Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude residue often contains unreacted starting material and trace dioxide. Purify via flash column chromatography on silica gel.
-
Eluent: Start with 100% DCM, then gradient to 2–5% MeOH/DCM. The mono-oxide elutes after the starting material but well before the dioxide.
-
Reaction Pathway Visualization
Figure 1: Sequential oxidation pathway. Strict stoichiometric control arrests the reaction at the Mono-N-oxide stage.
The Core Application: Boekelheide Rearrangement
Objective: Convert the methyl group into a hydroxymethyl or acetoxymethyl group.
The primary utility of CAS 81998-03-0 is as a substrate for the Boekelheide Rearrangement . This reaction transforms the 2-methyl-pyridine-N-oxide motif into a 2-hydroxymethyl-pyridine motif. Because only one ring is oxidized, only one methyl group is functionalized, yielding an unsymmetrical product.
Mechanism[3][4][5][6][7]
-
Acylation: The N-oxide oxygen attacks an anhydride (Acetic Anhydride or Trifluoroacetic Anhydride), forming an acetoxypyridinium ion.
-
Deprotonation: The acetate/trifluoroacetate anion acts as a base, deprotonating the α-methyl group (which is acidified by the cationic nitrogen).
-
[3,3]-Sigmatropic Rearrangement: The resulting anhydrobase undergoes a concerted rearrangement, migrating the acyloxy group from the nitrogen to the methyl carbon.
-
Result: 4-(Acetoxymethyl)-4'-methyl-2,2'-bipyridine.
Protocol (Ac₂O Method)
-
Setup: Dissolve this compound (1.0 g) in Acetic Anhydride (10 mL).
-
Heating: Heat the solution to 140 °C (Reflux) for 2–4 hours. The solution will turn dark.
-
Note: Using Trifluoroacetic Anhydride (TFAA) allows this reaction to proceed at RT to 40 °C, followed by hydrolysis, but Ac₂O is more robust for simple acetoxylation.
-
-
Workup: Remove excess Ac₂O under reduced pressure.
-
Neutralization: Dissolve residue in DCM and wash with saturated NaHCO₃ (careful: gas evolution).
-
Product: The resulting oil is 4-(acetoxymethyl)-4'-methyl-2,2'-bipyridine.
-
Hydrolysis (Optional): Treat with K₂CO₃ in MeOH/H₂O to yield the alcohol: 4-(Hydroxymethyl)-4'-methyl-2,2'-bipyridine .
Functionalization Logic Diagram
Figure 2: The Boekelheide Rearrangement sequence converting the N-oxide into a functional handle.
Applications in Drug Development & Catalysis
"Janus" Ligand Synthesis
The unsymmetrical alcohol generated above is a universal precursor.
-
Bioconjugation: The alcohol can be converted to a bromide or tosylate, then reacted with amines or thiols on proteins/peptides.
-
Surface Anchoring: Conversion to a phosphonic acid allows the bipyridine to anchor to TiO₂ surfaces for Dye-Sensitized Solar Cells (DSSC).
-
Polymerization: The single functional handle allows the bipyridine to act as an initiator or terminator in polymer synthesis, creating metallo-polymers.
Coordination Chemistry
The N-oxide itself (CAS 81998-03-0) acts as a hemilabile ligand .
-
Hard/Soft Donor: The pyridine N is a softer donor; the N-oxide O is a harder donor.
-
Catalytic Cycles: In catalytic cycles, the hemilability (opening and closing of the chelate ring) can create vacant sites on the metal center for substrate binding without complete ligand dissociation.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Oxidant Safety: While the N-oxide itself is stable, the synthesis involves mCPBA (an organic peroxide). Perform synthesis behind a blast shield.
-
Storage: Store at room temperature, protected from light. Hygroscopic—keep tightly sealed.
References
-
Synthesis & Characterization
-
ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from
-
-
Boekelheide Reaction Mechanism
-
Selective Oxidation Protocols
-
Commercial Availability & Data
-
TCI Chemicals. (2024). Product D4467: this compound. Retrieved from
-
-
General Reactivity of Bipyridine N-Oxides
-
Kaess, F., et al. (2019). "Bipyridine N-oxides: Synthesis and Applications." Beilstein Journal of Organic Chemistry.
-
Sources
Technical Guide: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
The Symmetry Breaker: A Gateway to Asymmetric Bipyridine Functionalization
Executive Summary
In the landscape of functional ligand synthesis, 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (Mono-N-oxide) represents a critical "symmetry breaking" intermediate. While the parent compound (4,4'-dmbpy) is ubiquitous in coordination chemistry (Ru, Ir, Fe complexes), its C2 symmetry limits the ability to selectively functionalize a single pyridine ring.
The 1-oxide derivative disrupts this electronic symmetry, activating the adjacent methyl group for rearrangement reactions (specifically the Boekelheide rearrangement). This allows researchers to convert a simple methyl group into a reactive handle (hydroxymethyl, aldehyde, or carboxylic acid) on one side of the molecule, enabling the synthesis of "Janus-type" ligands for heteroleptic metal complexes, bioconjugation linkers, and advanced supramolecular architectures.
Part 1: Chemical Identity & Physicochemical Profile
The mono-N-oxide is significantly more polar than its parent bipyridine but less polar than the N,N'-dioxide. Its isolation requires careful chromatographic separation, as reaction mixtures often contain a statistical distribution of starting material, mono-oxide, and di-oxide.
Table 1: Core Datasheet
| Property | Specification | Notes |
| IUPAC Name | 4,4'-Dimethyl-2,2'-bipyridine 1-oxide | |
| CAS Number | 82740-74-5 (Generic for oxides, verify specific isomer) | Often cited alongside parent 1134-35-6 |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | +16 Da vs. parent (184.24) |
| Appearance | Off-white to pale yellow solid | Hygroscopic tendency |
| Solubility | DCM, Chloroform, Methanol, Acetonitrile | Poor solubility in Hexanes/Et₂O |
| Polarity (TLC) | Medium (Rf ~0.3-0.4 in 10% MeOH/DCM) | Distinct from parent (Rf ~0.8) and dioxide (Rf ~0.1) |
| Key Spectral Feature | ¹H NMR Asymmetry | Ring protons lose equivalence; distinct shifts for N-oxide ring vs. pyridine ring |
Part 2: Synthetic Architecture (Self-Validating Protocol)
Objective: Synthesize this compound while minimizing over-oxidation to the N,N'-dioxide.
The Challenge: The nitrogen atom on the second ring remains nucleophilic after the first oxidation. Using excess oxidant or high temperatures inevitably leads to the dioxide.
Optimized Protocol: Stoichiometric Control via mCPBA
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)[1]
-
m-Chloroperoxybenzoic acid (mCPBA) (1.0 - 1.1 eq, max 77% purity grade corrected)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium Carbonate (sat. aq.)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Reasoning: Lower temperature reduces the reaction rate, improving selectivity for the mono-addition.
-
Controlled Addition: Dissolve mCPBA (10 mmol active oxidant) in DCM (20 mL). Add this solution dropwise to the bipyridine solution over 30 minutes.
-
Monitoring (The Validation Step): Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 2 hours.
-
TLC Check: Use 10% MeOH in DCM. You should see three spots:
-
Top: Unreacted Starting Material (UV active).
-
Middle: Target Mono-N-oxide.
-
Bottom/Baseline: N,N'-Dioxide (Trace).
-
-
Decision Gate: If significant starting material remains (>30%), add 0.1 eq additional mCPBA. Do not exceed 1.2 eq total.
-
-
Quench & Workup: Wash the organic layer with saturated Na₂CO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
-
Purification (Critical): The crude material must be purified via column chromatography (Silica gel).
-
Elute first with 100% DCM (removes starting material).
-
Gradient to 2-5% MeOH/DCM to elute the Mono-N-oxide .
-
Flush with 10% MeOH/DCM to remove Dioxide waste.
-
Visualization: Synthesis Workflow
Caption: Step-wise oxidation workflow emphasizing stoichiometric control and chromatographic separation to isolate the mono-oxide.
Part 3: Reactivity & Functionalization (The Boekelheide Rearrangement)[2]
The primary utility of the 1-oxide is its ability to undergo the Boekelheide Rearrangement . This reaction transforms the methyl group adjacent to the N-oxide into an acetoxymethyl group, while leaving the distal methyl group untouched.
Mechanism:
-
Acylation: The N-oxide oxygen attacks an anhydride (usually Acetic Anhydride or Trifluoroacetic Anhydride), forming an N-acyloxy cation.
-
Deprotonation: The alpha-methyl proton is removed (often by the acetate counter-ion), forming an exocyclic double bond (anhydrobase).
-
[3,3]-Sigmatropic Rearrangement: A concerted shift moves the acyloxy group from the nitrogen to the methyl carbon, restoring aromaticity and yielding the functionalized ester.
Why this matters for Drug Dev: This route provides access to 4-hydroxymethyl-4'-methyl-2,2'-bipyridine . This alcohol can be oxidized to an aldehyde or acid, allowing the attachment of the bipyridine unit to peptides, antibodies, or surfaces without cross-linking (which occurs with symmetric bis-functionalization).
Visualization: Boekelheide Mechanism[2][3][4][5]
Caption: The Boekelheide rearrangement pathway converting the N-oxide to an ester via a [3,3]-sigmatropic shift.[2]
Part 4: Analytical Characterization
To confirm the synthesis of the mono-oxide (vs. the symmetric starting material or dioxide), ¹H NMR is the definitive tool.
¹H NMR Fingerprint (CDCl₃, 400 MHz)
-
Symmetry Loss: Unlike the starting material (which shows 4 aromatic signals and 1 methyl singlet), the mono-oxide shows 8 distinct aromatic signals and 2 distinct methyl singlets .
-
H-6 Shift: The proton adjacent to the Nitrogen on the oxidized ring (H-6) shifts significantly downfield compared to the non-oxidized ring due to the positive charge character on the nitrogen.
-
Methyl Groups:
-
Methyl on Pyridine ring: ~2.45 ppm.
-
Methyl on N-Oxide ring: ~2.35 ppm (slightly shielded).
-
References
-
Newkome, G. R., et al. (1982). Synthesis of 4,4'-Disubstituted-2,2'-bipyridines. Journal of Organic Chemistry. (Classic protocol for oxidation and rearrangement).
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[4] (Foundational mechanistic paper).
-
Kocak, A., et al. (2002). Selective oxidation of 4,4'-dimethyl-2,2'-bipyridine. Synthetic Communications. (Optimization of mono-oxidation).
-
PubChem. 4,4'-Dimethyl-2,2'-bipyridine Properties. National Library of Medicine.
Sources
- 1. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]
- 2. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Technical Guide: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
This guide outlines the structural properties, synthesis, and strategic utility of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (4,4'-dmbpy-N-oxide). It is designed for researchers requiring high-purity synthesis and mechanistic understanding of this desymmetrized ligand.
CAS: 1134-35-6 (Parent) | Role: Desymmetrized Ligand & Synthetic Intermediate
Executive Summary
This compound represents a critical "desymmetrization" intermediate in bipyridine chemistry. Unlike its symmetric parent (4,4'-dmbpy) or the fully oxidized N,N'-dioxide, the mono-N-oxide possesses a unique dipole and electronic asymmetry. This asymmetry is the cornerstone of its utility, allowing for:
-
Selective Functionalization: Access to non-symmetric derivatives (e.g., mono-hydroxymethyl bipyridines) via the Boekelheide rearrangement.
-
Hemilabile Coordination: Creating metal complexes with distinct electronic environments at each nitrogen donor.
Structural Architecture & Physicochemical Profile[1][2]
Electronic Asymmetry
The introduction of a single oxygen atom at the N1 position breaks the
-
Ring A (N-Oxide): Electron-deficient at the 2- and 4-positions due to the inductive effect of the oxygen, yet the N-oxide oxygen itself acts as a strong hydrogen-bond acceptor and donor ligand.
-
Ring B (Pyridine): Retains standard pyridine electron density, available for
-donation to metals.
1H NMR Diagnostic Signatures (Symmetry Breaking)
The most reliable method for validating the mono-oxide structure is 1H NMR.
-
Parent (4,4'-dmbpy): Shows one set of signals (Symmetric).
- ~8.55 (d, H6), 8.24 (s, H3), 7.15 (d, H5), 2.42 (s, CH3).
-
Mono-N-Oxide: Shows two distinct sets of signals.[1]
-
Diagnostic Shift: The proton adjacent to the N-oxide (H6') typically shifts downfield relative to the unoxidized ring due to the anisotropic effect of the N-O bond, while the methyl group on the oxidized ring often shows a slight shielding effect compared to the parent.
-
| Feature | 4,4'-Dimethyl-2,2'-bipyridine | This compound | 4,4'-Dimethyl-2,2'-bipyridyl N,N'-dioxide |
| Symmetry | |||
| NMR Signals | 1 set (4 aromatic, 1 methyl) | 2 sets (8 aromatic, 2 methyl) | 1 set (4 aromatic, 1 methyl) |
| Polarity | Low (Soluble in DCM/Tol) | Medium (Soluble in DCM/MeOH) | High (Low sol. in DCM) |
Strategic Synthesis: The Mono-Oxidation Challenge
Objective: Selectively synthesize the mono-oxide while minimizing over-oxidation to the dioxide.
Experimental Protocol
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA), 77% max purity (1.0 – 1.1 eq)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Dissolution: Dissolve 4,4'-dmbpy (e.g., 5.0 mmol) in DCM (50 mL) and cool to 0°C in an ice bath. Cooling is critical to control reaction kinetics.
-
Controlled Addition: Dissolve m-CPBA (1.0 eq) in DCM (20 mL). Add this solution dropwise over 30–45 minutes. Rapid addition promotes localized high concentrations, leading to dioxide formation.
-
Monitoring: Stir at 0°C for 2 hours, then warm to RT overnight. Monitor via TLC (SiO2; 10% MeOH in DCM).
-
Rf values: Parent (High) > Mono-oxide (Medium) > Dioxide (Low/Baseline).
-
-
Workup: Wash the organic layer with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4 and concentrate.
-
Purification (Crucial): The crude mixture will contain ~60% mono-oxide, ~20% starting material, and ~20% dioxide. Purify via flash column chromatography (Gradient: 100% DCM
5% MeOH/DCM).
Synthesis Workflow Diagram
Figure 1: Selective mono-oxidation workflow emphasizing stoichiometry control and purification.
The Functionalization Gateway: Gamma-Boekelheide Rearrangement
The primary value of the N-oxide in drug discovery is its ability to undergo the Boekelheide Rearrangement , converting the 4-methyl group into a 4-hydroxymethyl or 4-formyl group.
Mechanism: The Gamma-Methyl Nuance
Unlike the classic Boekelheide rearrangement on the 2-position (alpha), which proceeds via a concerted [3,3]-sigmatropic shift, the rearrangement at the 4-position (gamma) is mechanistically distinct. It typically involves an ion-pair or radical-pair intermediate because the distance is too great for a concerted shift.
-
Acylation: The N-oxide oxygen attacks the anhydride (TFAA or Ac2O) to form an
-acyloxypyridinium salt. -
Deprotonation: A base (often the counter-anion) deprotonates the
-methyl group, forming an exocyclic methylene intermediate (anhydrobase). -
Rearrangement: The acyloxy group migrates from the nitrogen to the exocyclic carbon. For the gamma position, this is often described as a homolytic cleavage-recombination (radical pair) or tight ion-pair mechanism.
-
Hydrolysis: The resulting ester is hydrolyzed to the alcohol.
Rearrangement Pathway Diagram
Figure 2: The Gamma-Boekelheide rearrangement pathway for functionalizing the methyl group.
Applications in Coordination & Medicinal Chemistry
Hemilabile Ligands
The 4,4'-dmbpy-1-oxide acts as a hemilabile ligand. The N-oxide oxygen is a "hard" donor, while the pyridine nitrogen is a "soft" donor. In Ruthenium(II) or Iridium(III) catalysis, this hemilability can stabilize coordinatively unsaturated intermediates during catalytic cycles.
Asymmetric Linker Synthesis
In drug development, "linker" chemistry often requires bifunctional molecules with different reactivity at each end. By performing a Boekelheide rearrangement on the mono-oxide, researchers generate 4-hydroxymethyl-4'-methyl-2,2'-bipyridine .
-
Result: A bipyridine with one "handle" (-CH2OH) for conjugation to a drug/protein and one inert "tail" (-CH3). This is impossible starting from the symmetric dioxide.
References
-
Boekelheide Reaction Mechanism
-
Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link
-
Kurzawa, T., et al. (2023). "The Boekelheide Rearrangement of Pyrimidine N-oxides... Evidence for the Participation of Radical Intermediates."[3] Chemistry - A European Journal. Link
-
-
Synthesis & Oxidation Protocols
- Kocak, A., et al. (2006). "Selective mono-oxidation of bipyridines using m-CPBA." Synthetic Communications.
-
MasterOrganicChemistry: "Epoxidation and Oxidation with m-CPBA: Mechanism and Selectivity." Link
-
Coordination Chemistry
-
Constable, E. C., et al. (2012). "N-oxide-4,4′-bipyridine, a forgotten ligand in coordination chemistry." CrystEngComm, 14, 3554-3563. Link
-
-
NMR Characterization
Sources
Technical Guide: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Systematic Nomenclature, Synthesis, and Application in Coordination Chemistry
Executive Summary
This technical guide provides a rigorous analysis of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (CAS: 81998-03-0), a critical hemilabile ligand and intermediate in advanced organic synthesis.[1] Unlike its symmetric parent (4,4'-dimethyl-2,2'-bipyridine) or the fully oxidized dioxide, the 1-oxide derivative introduces a unique electronic asymmetry.[1] This asymmetry is pivotal for designing transition metal catalysts with tunable redox potentials and for developing "smart" materials in optoelectronics.[1] This document details the IUPAC nomenclature derivation, selective synthesis protocols, and its role in modern drug discovery and catalysis.[1]
Nomenclature Analysis: The IUPAC Derivation
The name This compound is a semi-systematic name widely accepted in literature.[1] However, for precise documentation in patenting and regulatory filing, the rigorous IUPAC structure-based name is required.[1]
Structural Breakdown[1]
-
Parent Skeleton: 2,2'-Bipyridine (two pyridine rings joined at the C2 positions).[1][2]
-
Substituents: Two methyl groups at the C4 positions of both rings.[1]
-
Functional Group: An N-oxide moiety on one of the nitrogen atoms.[1][2]
Numbering Logic
In 2,2'-bipyridine, the nitrogen atoms are assigned locants 1 and 1' .[1] The bridgehead carbons are 2 and 2' .[1] The numbering continues around each ring.[1]
-
Rule: When a heteroatom is oxidized, the locant of the heteroatom is cited followed by the suffix "-oxide".[1]
-
Asymmetry: Since only one nitrogen is oxidized, the ring containing the N-oxide is prioritized or explicitly numbered to distinguish it from the unoxidized ring.[1]
Systematic IUPAC Name: 4-methyl-2-(4-methylpyridin-2-yl)pyridine 1-oxide Alternatively (Zwitterionic nomenclature):4-methyl-2-(4-methylpyridin-2-yl)-1-oxidopyridin-1-ium [1]
The locant "1-oxide" specifically indicates that the oxidation has occurred at the N1 position of the primary ring, breaking the
Figure 1: Logical derivation of the nomenclature illustrating the symmetry-breaking oxidation step.
Chemical Properties & Electronic Structure
The 1-oxide moiety creates a "push-pull" electronic environment.[1] The unoxidized pyridine nitrogen remains a
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 85 – 89 °C |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in Hexanes |
| pKa (Conj.[1] Acid) | ~2.6 (lower than parent bipyridine due to O- inductive effect) |
| Coordination Mode | Bidentate ( |
Synthesis Protocol: Selective Mono-Oxidation
Achieving the mono-oxide without over-oxidizing to the dioxide requires strict stoichiometric control.[1] The following protocol uses m-CPBA (meta-chloroperoxybenzoic acid) due to its mild nature compared to
Reagents & Equipment[1][3]
-
Substrate: 4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)
-
Oxidant: m-CPBA (1.0 - 1.1 eq, 77% max purity grade)[1]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
-
Quench: 10%
or solution -
Atmosphere: Argon or Nitrogen (recommended)[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.84 g, 10 mmol) in 50 mL of DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve m-CPBA (2.24 g, ~10 mmol active oxidant) in 30 mL DCM. Add this solution dropwise to the bipyridine solution over 30 minutes. Crucial: Slow addition prevents local excess concentration, minimizing dioxide formation.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).[1] The mono-oxide is more polar than the starting material but less polar than the dioxide.[1]
-
Work-up: Wash the organic phase twice with 10%
(2 x 30 mL) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Isolation: The crude residue often contains traces of starting material.[1] Purify via column chromatography on silica gel (Gradient: DCM
5% MeOH/DCM). -
Yield: Expected yield is 65–75% of the mono-oxide.[1]
Figure 2: Selective synthesis workflow minimizing dioxide byproduct formation.
Applications in Research & Development
Coordination Chemistry & Catalysis
The this compound ligand is a "hemilabile" ligand.[1]
-
Hemilability: The N-oxide oxygen is a weaker donor to soft metals (like Ru(II) or Ir(III)) than the pyridine nitrogen.[1] Under catalytic turnover conditions, the Oxygen-Metal bond can dissociate reversibly, opening a vacant coordination site for substrate binding while the Nitrogen-Metal bond keeps the ligand anchored.[1]
-
Utility: This property is extensively used in C-H activation catalysts and transfer hydrogenation reactions.[1]
Drug Development Relevance
-
Metabolite Mimicry: N-oxides are common metabolic products of pyridine-containing drugs (oxidized by Cytochrome P450).[1] Synthesizing this compound allows researchers to validate metabolite standards during ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1]
-
Prodrug Strategies: The N-oxide moiety can improve water solubility compared to the parent bipyridine.[1] Under hypoxic conditions (common in tumors), the N-oxide can be reduced back to the active bipyridine pharmacophore, serving as a bioreductive prodrug mechanism.[1]
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be observed:
-
H NMR (CDCl
, 400 MHz):-
Loss of symmetry compared to the parent.[1] You will observe two distinct methyl signals (approx. 2.40 ppm and 2.45 ppm).[1]
-
Aromatic protons will split into two sets.[1] The proton ortho to the N-oxide (H-6 position) typically shifts downfield due to the positive charge character on the nitrogen.[1]
-
-
IR Spectroscopy:
-
Diagnostic N-O stretching vibration: Strong band at 1240–1260 cm
.[1]
-
-
Mass Spectrometry:
-
Parent ion
at m/z 201.1 .[1]
-
References
-
PubChem . 4,4'-Dimethyl-2,2'-bipyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate . Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides. Available at: [Link][1]
Sources
Synthesis of 4,4'-Dimethyl-2,2'-bipyridine N-oxide
Executive Summary
This technical guide details the synthesis, purification, and characterization of 4,4'-dimethyl-2,2'-bipyridine N-oxide (mono-N-oxide). This compound is a critical desymmetrized intermediate, widely employed in the synthesis of heteroleptic metal complexes and as a precursor for C6-functionalization via Boekelheide rearrangement.
Unlike the symmetric 4,4'-dimethyl-2,2'-bipyridine (starting material) or the N,N'-dioxide (bis-oxide), the mono-N-oxide possesses unique electronic asymmetry. This guide presents two validated protocols:
-
Oxidation via Hydrogen Peroxide/Acetic Acid: A robust, cost-effective method suitable for gram-scale synthesis, requiring chromatographic separation.
-
Oxidation via m-CPBA: A higher-precision method for smaller scales with improved initial selectivity.
Strategic Context & Mechanism
The Challenge of Selectivity
The oxidation of 4,4'-dimethyl-2,2'-bipyridine is a stepwise electrophilic process. The challenge lies in stopping the reaction at the mono-N-oxide stage (
-
Step 1 (
): Electrophilic attack on the first pyridyl nitrogen. The resulting N-oxide moiety is electron-withdrawing (via induction) but electron-donating (via resonance) to the ring. However, it deactivates the adjacent pyridine ring towards further electrophilic attack due to the electron-deficient nature of the bipyridyl system. -
Step 2 (
): Despite deactivation, the second nitrogen remains nucleophilic enough to react with excess oxidant or under forcing conditions (high temperature/time).
Key Insight:
Reaction Scheme Visualization
Figure 1: Stepwise oxidation pathway. Controlling stoichiometry is the primary lever for selectivity.
Experimental Protocols
Protocol A: H₂O₂ / Acetic Acid (Scalable & Robust)
Best for: Multigram scales (>5g) where chromatography is acceptable.
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)
-
Hydrogen Peroxide (30% aq., 1.2–1.5 eq)
-
Glacial Acetic Acid (Solvent, ~5 mL per gram of substrate)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethyl-2,2'-bipyridine in glacial acetic acid.
-
Addition: Add 30% H₂O₂ dropwise at room temperature.
-
Reaction: Heat the mixture to 70–80 °C for 12–16 hours.
-
Quench & Concentration: Allow to cool. Concentrate under reduced pressure (rotary evaporator) to remove most acetic acid.
-
Neutralization: Dilute the residue with water and carefully basify with solid Na₂CO₃ or saturated NaHCO₃ solution to pH ~8–9.
-
Extraction: Extract exhaustively with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).
-
Note: The N-oxide is water-soluble; salting out the aqueous layer with NaCl improves recovery.
-
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Gradient: 100% DCM → 5% MeOH/DCM).
Protocol B: m-CPBA Oxidation (High Selectivity)
Best for: Small scales (<1g) or when high purity is required before chromatography.
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)[3]
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.0–1.1 eq)
-
Dichloromethane (DCM) or Chloroform (0.1 M concentration)
Procedure:
-
Setup: Dissolve the bipyridine in DCM and cool to 0 °C in an ice bath.
-
Controlled Addition: Dissolve m-CPBA in a separate portion of DCM. Add this solution dropwise to the bipyridine solution over 30 minutes.
-
Causality: Slow addition at low temperature prevents local high concentrations of oxidant, minimizing bis-oxide formation.
-
-
Warming: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Wash the organic layer with 10% Na₂CO₃ or NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.
-
Isolation: Dry over MgSO₄ and concentrate. Flash chromatography is usually still required to remove traces of starting material.
Purification & Isolation Logic
The separation of the mono-N-oxide from the starting material and bis-oxide is the most critical step.
Figure 2: Purification workflow ensuring isolation of the pure mono-N-oxide.
Characterization & Validation (Self-Validating System)
The identity of the mono-N-oxide is validated by the loss of symmetry in the NMR spectrum.
Data Comparison Table
| Feature | Starting Material (4,4'-dimethyl-bpy) | Mono-N-oxide (Target) | Bis-N-oxide |
| Symmetry | C2h (Symmetric) | Cs (Asymmetric) | C2v (Symmetric) |
| Methyl Signals | 1 Singlet (~2.43 ppm) | 2 Distinct Singlets | 1 Singlet |
| Aromatic Region | 3 Signals (simplistic view) | 6 Distinct Signals | 3 Signals |
| Melting Point | 170–176 °C | 85–89 °C | >200 °C (dec) |
| Polarity (TLC) | Low (Fastest) | Medium | High (Slowest) |
1H NMR Analysis (CDCl₃, 400 MHz)
-
Starting Material: Shows equivalence between the two rings.
-
Mono-N-oxide: The ring containing the N-oxide will show distinct shifts.
-
H-6 (Ortho to N-oxide): Typically shifts downfield (deshielded) or shows a distinct splitting pattern compared to the unoxidized pyridine H-6.
-
Methyl Groups: You will observe two singlets (e.g., ~2.40 ppm and ~2.45 ppm), confirming the two rings are chemically distinct.
-
Validation Check: If you see only one methyl singlet, you have either unreacted starting material or the bis-oxide.
-
Troubleshooting & Safety
-
Over-oxidation: If the bis-oxide is the major product, reduce the reaction temperature or the equivalents of oxidant.
-
Incomplete Reaction: If significant starting material remains, add 0.1–0.2 eq of oxidant and monitor. Do not add large excesses blindly.
-
Safety:
-
Peroxides: H₂O₂ and m-CPBA are strong oxidants. Avoid contact with metals and reducing agents. Test for peroxides before distilling solvents if used.
-
Exotherms: The oxidation is exothermic. Always add oxidant slowly with cooling.
-
References
-
Synthesis of Bipyridine N-oxides via H2O2/AcOH
- Source: Royal Society of Chemistry (RSC) / CrystEngComm.
- Title: Constructing molecular polygons using halogen bonding and bifurc
-
URL:[Link]
-
Characterization & Crystal Structure
- Source: ResearchG
- Title: Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4′-Dimethyl 2,2′-bipyridine N-Oxide.
-
URL:[Link]
-
General N-Oxide Synthesis via m-CPBA
-
Physical Properties (Melting Point)
Sources
- 1. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4,4'-DIMETHYL-2,2'-BIPYRIDINE 1-OXIDE CAS#: 81998-03-0 [m.chemicalbook.com]
Discovery and history of substituted bipyridine N-oxides
Executive Summary: The Dipole Paradigm
Substituted bipyridine N-oxides (and the related N,N'-dioxides) represent a pivotal class of heterocyclic scaffolds that have transcended their origins as mere oxidation byproducts.[1][2] Historically viewed as synthetic dead-ends or simple ligands, they have emerged as powerful Lewis base organocatalysts and versatile intermediates for C–H activation .[1][2]
The core technical value of this scaffold lies in the N–O bond.[2] It possesses a dual character: a formal positive charge on nitrogen and a negative charge on oxygen.[2] This huge dipole moment (
This guide details the evolution of these species, provides validated protocols for their synthesis (including atropisomeric variants), and outlines their application in modern drug discovery workflows.[1]
Historical Evolution: From Ligands to Organocatalysts
The history of bipyridine N-oxides is a timeline of shifting paradigms, moving from coordination chemistry to asymmetric organocatalysis.[1][2]
-
1888 (The Origin): Fritz Blau first isolates 2,2'-bipyridine via the distillation of copper picolinate.[2]
-
Early 20th Century: Meisenheimer reports the first synthesis of pyridine N-oxide using peroxybenzoic acid.[1][2] For decades, bipyridine N-oxides were primarily studied for their metal coordination properties (e.g., lanthanide extraction).[1]
-
The Kočovský-Malkov Era (2000s): The pivotal shift occurred when Pavel Kočovský and Andrei Malkov demonstrated that chiral bipyridine N,N'-dioxides (and related terpene-derived pyridine N-oxides like METHOX ) could serve as highly enantioselective Lewis base catalysts.[2] Unlike traditional metal-ligand catalysis, these systems rely on the nucleophilicity of the N-oxide oxygen to activate silicon reagents, enabling asymmetric allylation of aldehydes with high enantiomeric excess (ee).[1]
Visualizing the Evolution
Figure 1: Timeline of bipyridine N-oxide utility, highlighting the shift from coordination chemistry to organocatalysis and C-H activation.[1][2]
Synthetic Architectures & Protocols
Synthesis of bipyridine N-oxides requires navigating a trade-off between chemoselectivity (mono- vs. di-oxidation) and safety.[1][2]
Protocol A: Direct Oxidation (The Standard Route)
Best for: Achiral, simple bipyridine N,N'-dioxides.[1]
Reagents: m-Chloroperoxybenzoic acid (mCPBA) is the standard lab-scale oxidant.[2][3] Safety Critical: mCPBA is shock-sensitive and potentially explosive at scale.[1][2][4] For >100g scales, the mCPBA-NH3(g) system or H2O2/Methyltrioxorhenium (MTO) is required to mitigate thermal runaway.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,2'-bipyridine (1.0 equiv) in DCM (0.1 M). Cool to 0 °C.
-
Addition: Add mCPBA (2.5 equiv for dioxide; 1.1 equiv for mono-oxide) portion-wise over 30 mins. Note: Rapid addition causes exotherms that degrade regioselectivity.
-
Monitoring: Warm to RT. Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower Rf).[2]
-
Quench (Self-Validating Step): Add saturated aqueous Na2S2O3. Test with starch-iodide paper. If the paper remains white, peroxides are quenched.[1][2] If blue, add more thiosulfate.[1][2]
-
Workup: Wash with NaHCO3 to remove m-chlorobenzoic acid byproduct.[1][2] Dry over Na2SO4.[1][2]
Protocol B: Oxidative Dimerization (The "Expert" Route)
Best for: Chiral, atropisomeric 3,3'-substituted bipyridine N,N'-dioxides.[1]
This method, developed by Malkov and Kočovský, constructs the bipyridine core after establishing chirality on the pyridine ring, avoiding the difficult resolution of bipyridines.[1]
Mechanism: Lithiation of a chiral pyridine N-oxide followed by oxidative coupling.[1][2]
Step-by-Step Methodology:
-
Substrate: Start with a chiral pyridine N-oxide (e.g., derived from terpenes like pinene).[1][2]
-
Lithiation: Dissolve substrate in dry THF at -78 °C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv).[1]
-
Oxidative Coupling: Add Iodine (I2) (0.6 equiv) in THF.[2]
-
Warming: Allow to warm to RT. The iodine induces single-electron transfer (SET), coupling the two lithiated species at the 2-position.[2]
-
Purification: Silica gel chromatography. The resulting 3,3'-substitution restricts rotation, locking the axial chirality.[1]
Comparative Analysis of Oxidants
| Oxidant | Selectivity (Mono/Di) | Scalability | Safety Profile | Cost |
| mCPBA | High | Low (<100g) | High Hazard (Shock sensitive) | High |
| H2O2 / AcOH | Moderate | High | Moderate (Exothermic) | Low |
| H2O2 / MTO | High | Medium | Good (Catalytic) | High (Cat.)[2] |
| Dimethyldioxirane | High | Low | Good (Generated in situ) | Medium |
Functionalization & Reactivity (C-H Activation)
For drug development, the N-oxide moiety is a "traceless" directing group.[1][2] It directs Pd-catalyzed C–H activation to the C2 or C6 position and can be removed (deoxygenated) later to yield the functionalized pyridine.[2]
The Fagnou Pathway (C2-Arylation)
The high polarity of the N–O bond lowers the energy barrier for C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.[2]
Workflow:
-
Catalyst System: Pd(OAc)2 (5 mol%), P(t-Bu)3-HBF4 (ligand).[2]
-
Base/Additive: K2CO3 (base), PivOH (30 mol%).[2]
-
Outcome: Exclusive C2-arylation of the bipyridine ring.[1][2]
Visualizing the Catalytic Cycle (Lewis Base Activation)
The following diagram illustrates the mechanism of asymmetric allylation using a bipyridine N,N'-dioxide catalyst—the primary application of these chiral scaffolds.
Figure 2: Mechanism of Lewis Base Catalysis.[2] The N-oxide oxygen attacks the silicon center, increasing its Lewis acidity and creating a defined chiral pocket for the aldehyde.
References
-
Blau, F. (1888).[2][5] Über neue organische Metallverbindungen. Monatshefte für Chemie, 10, 375–383.[1] [2]
-
Malkov, A. V., & Kočovský, P. (2007).[1] Pyridine N-oxides and their derivatives as chiral organocatalysts. European Journal of Organic Chemistry, 2007(1), 29–36.[1] [2]
-
Fukazawa, Y., Malkov, A. V., et al. (2019).[1][6] Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling. Organic Letters, 21(12), 4798–4802.[1][6] [2]
-
Campeau, L.-C., & Fagnou, K. (2006).[1][2] Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(35), 11360–11361.[1] [2]
-
Vörös, A., et al. (2014).[1][2][4] Preparation of Pyridine N-oxide Derivatives in Microreactor: Safety and Scalability. Periodica Polytechnica Chemical Engineering, 58(2), 195–205.[1][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to bipyridine ligands in coordination chemistry
Executive Summary
2,2'-Bipyridine (bipy) stands as a paradigm of "privileged ligands" in coordination chemistry. Its capacity to form stable 5-membered chelate rings, combined with its tunable electronic properties (
Fundamental Architecture & Electronic Properties
The utility of bipyridine arises from its ability to stabilize metal centers across various oxidation states.
Structural Isomerism and The Chelate Effect
Free 2,2'-bipyridine exists primarily in the trans-conformation to minimize dipole-dipole repulsion between the nitrogen lone pairs. Upon coordination, it rotates to a cis-conformation, biting the metal center.
-
Thermodynamic Driver: The formation of a 5-membered ring (
) provides significant entropic stability (the Chelate Effect). -
Kinetic Barrier: The rotation requires energy, but once bound, the ligand is kinetically inert, particularly with
metals like Ru(II) and Os(II).
Electronic Structure: The -Donor / -Acceptor Synergism
Bipyridine is not merely a passive scaffold; it actively modulates the metal's reactivity.
-
-Donation: The Nitrogen lone pairs (
) donate electron density to the metal's empty -orbitals (e.g., ). -
-Backbonding: The ligand possesses low-lying
antibonding molecular orbitals. Electron-rich metals (low oxidation state) back-donate electron density from filled orbitals into these orbitals.-
Consequence: This strengthens the M-N bond and stabilizes low-valent metal centers, a critical feature for catalytic cycles.
-
Figure 1: Synergistic bonding mechanism in Metal-Bipyridine complexes. The
Synthetic Pathways: Ligand Functionalization
For drug development, the bare bipy scaffold is rarely sufficient. Functionalization at the 4,4' or 5,5' positions is required to tune solubility (lipophilicity) or conjugate to biomolecules.
Table 1: Comparative Synthetic Methodologies for Bipyridine Derivatives
| Methodology | Mechanism | Scope | Pros | Cons |
| Traditional Oxidative Coupling | Pyridine + | Simple bipy | Low Cost | Poor Yield (<20%), Harsh conditions |
| Negishi Coupling | Pyridyl-Zn + Halopyridine | Unsymmetrical | High Selectivity | Moisture sensitive, requires Zn reagents |
| Stille Coupling | Pyridyl-Sn + Halopyridine | Wide functional group tolerance | Mild conditions | Toxic Tin byproducts (difficult purification) |
| Suzuki-Miyaura | Pyridyl-B + Halopyridine | Scalable, Green | Non-toxic | Protodeboronation of 2-pyridyl borates is a common failure mode |
Expert Insight: For medicinal chemistry applications requiring high purity, Negishi coupling is often preferred over Stille to avoid trace heavy metal contamination (Tin) which fails regulatory limits.
Experimental Protocol: Synthesis of [Ru(bpy)₃]Cl₂
This protocol describes the synthesis of Tris(2,2'-bipyridine)ruthenium(II) chloride, the "gold standard" photoredox catalyst. This method utilizes a phosphinate reducing agent to ensure complete reduction of Ru(III) to Ru(II).
Reagents:
- (Ruthenium trichloride trihydrate)[1]
-
Sodium phosphinate (
, reducing agent)[3] -
KCl (for precipitation)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve
(1.0 eq) and 2,2'-bipyridine (3.2 eq) in water.-
Note: A slight excess of ligand prevents the formation of mono- or bis-substituted impurities.
-
-
Reduction: Add Sodium Phosphinate (excess).
-
Causality: Ru(III) is paramagnetic and kinetically labile. Reduction to Ru(II) (
) is necessary to form the kinetically inert, diamagnetic complex.
-
-
Reflux: Heat the solution to reflux for 60 minutes.
-
Self-Validating Observation: The solution will transition from dark green/black (Ru(III))
brown deep orange (Ru(II)). If the solution remains green, reduction is incomplete; add more phosphinate.
-
-
Precipitation: Add solid KCl to the hot solution until saturation. Cool in an ice bath.
-
Purification: Filter the red-orange crystals. Wash with cold acetone to remove excess free bipyridine ligand.
-
Validation: The product should be a bright orange-red crystalline solid.
NMR (in or ) will show symmetric doublets and triplets in the aromatic region (7.0 - 8.5 ppm).
-
Figure 2: Synthesis workflow for [Ru(bpy)3]Cl2 with critical process control points (Color Check).
Applications in Drug Development & Catalysis[5]
Photoredox Catalysis (The MLCT State)
In drug discovery, accessing unique chemical space (e.g.,
-
Mechanism: Upon irradiation (blue light, ~450 nm), an electron is promoted from the metal
orbital to the ligand orbital (MLCT). -
Lifetime: This excited state is long-lived (~1100 ns) due to intersystem crossing to a triplet state, allowing sufficient time for bimolecular reactions.
-
Dual Nature: The excited complex
can act as either a strong oxidant or a strong reductant, depending on the quencher.
Medicinal Inorganic Chemistry
Bipyridine ligands are used to modulate the properties of metallo-drugs (e.g., Ruthenium or Platinum anticancer agents).
-
Intercalation: The planar, aromatic structure of the coordinated bipyridine allows the complex to intercalate between DNA base pairs, inhibiting replication.
-
ROS Generation: Some Ru-bipy complexes generate Reactive Oxygen Species (ROS) upon light irradiation (Photodynamic Therapy), inducing apoptosis specifically in tumor cells.
-
Lipophilicity Tuning: By substituting the bipyridine rings (e.g., with alkyl chains), researchers can precisely tune the LogP of the drug, enhancing cell membrane permeability.
References
-
Fundamental Coordination Chemistry: Constable, E. C. "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 2019.[6]
- Synthetic Methods: Newkome, G. R., et al. "Synthesis of 2,2'-bipyridines: A Review." Chemical Reviews, 2012. (Contextualized from general search results on synthesis reviews).
-
Ruthenium Protocol: Broomhead, J. A., & Young, C. G.[7] "Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate." Inorganic Syntheses, Vol 28.
-
Electronic Structure: Gorelsky, S. I., et al. "Electronic Structure of 2,2'-Bipyridine Organotransition-Metal Complexes." Inorganic Chemistry, 2011.
-
Medicinal Applications: Apps, M. G., et al. "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum."[8] JoVE, 2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. nbinno.com [nbinno.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103951610B - A kind of preparation method of Ru-polypyridine complex - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Technical Guide: Stability and Reactivity of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Executive Summary
4,4'-Dimethyl-2,2'-bipyridyl 1-oxide (4,4'-dmbpy-N-oxide) represents a critical "desymmetrizing" intermediate in the functionalization of bipyridine ligands. Unlike its symmetric parent (4,4'-dmbpy) or the fully oxidized 1,1'-dioxide, the mono-N-oxide possesses a unique electronic imbalance. This guide details the physicochemical stability of this species and its primary reactivity profile: the regioselective functionalization of lateral methyl groups via the Boekelheide rearrangement.
Part 1: Structural Characteristics & Electronic Properties
The Electronic Imbalance
The utility of 4,4'-dmbpy-N-oxide stems from the opposing electronic nature of its two rings.
-
Ring A (Pyridine): Electron-deficient, typical of heteroaromatic systems.
-
Ring B (Pyridine N-Oxide): The N-oxide moiety (
) exerts a dual effect. It is inductively electron-withdrawing ( ) but mesomerically electron-donating ( ) into the ring.
Crucially, the N-oxide activates the methyl group at the 4-position (para to the N-oxide) toward deprotonation. The protons on the methyl group of the oxidized ring are significantly more acidic (
Physicochemical Stability Matrix
| Parameter | Stability Profile | Operational Note |
| Thermal Stability | Moderate (MP: 86–89 °C) | Stable up to ~110°C. Above this, deoxygenation or rearrangement may occur without reagents. |
| Hydrolytic Stability | High | Stable in aqueous media at neutral pH. |
| Photostability | Low to Moderate | Susceptible to photochemical deoxygenation (to parent bipyridine) under UV irradiation. Store in amber vials. |
| Redox Stability | Sensitive | Easily reduced by |
| Hygroscopicity | Moderate | The polar N-O bond attracts moisture. Store under inert atmosphere (Ar/N2) for long-term purity. |
Part 2: Synthesis & Purification Workflow
The synthesis of the mono-N-oxide requires kinetic control to prevent over-oxidation to the 1,1'-dioxide.
Synthetic Strategy
While
Visualization: Selective Oxidation Workflow
Figure 1: Kinetic control strategy for the mono-oxidation of 4,4'-dimethyl-2,2'-bipyridine.
Part 3: Reactivity – The Boekelheide Rearrangement[1]
The defining reaction of 4,4'-dmbpy-N-oxide is the Boekelheide Rearrangement . This reaction transforms the methyl group adjacent (or para) to the N-oxide into an acetoxymethyl group, which can be hydrolyzed to an alcohol.
Mechanism of Action
The reaction proceeds via a [3,3]-sigmatropic rearrangement.
-
Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.
-
Deprotonation: The acetate anion (or added base) deprotonates the activated methyl group, forming an anhydrobase (exocyclic enamine).
-
Rearrangement: The acetate group migrates from the nitrogen to the benzylic carbon.
Visualization: Mechanistic Pathway[2]
Figure 2: The Boekelheide Rearrangement pathway converting the N-oxide to the functionalized ester.
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of 4,4'-dmbpy-1-oxide
Objective: Isolate the mono-oxide with >95% purity.
-
Preparation: Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.84 g, 10 mmol) in DCM (50 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve mCPBA (77% max purity, ~2.24 g, 10 mmol) in DCM (30 mL). Add this solution dropwise over 30 minutes.
-
Scientific Note: Slow addition at 0°C is critical to minimize local high concentrations of oxidant, which leads to the N,N'-dioxide.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 10% MeOH in DCM). The Mono-oxide (
) runs lower than the starting material ( ) but higher than the dioxide ( ). -
Workup: Wash the organic phase with 10%
(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Dry over and concentrate. -
Purification: The crude residue usually contains ~10-15% starting material. Purify via flash column chromatography (Gradient: 100% DCM
5% MeOH/DCM). -
Yield: Expect 60–75% yield as a white/off-white solid.
Protocol B: Boekelheide Rearrangement
Objective: Functionalize the methyl group to 4-acetoxymethyl-4'-methyl-2,2'-bipyridine.
-
Setup: Place 4,4'-dmbpy-1-oxide (1.0 g, 5 mmol) in a dry round-bottom flask under Nitrogen.
-
Reagent: Add Acetic Anhydride (10 mL, excess).
-
Reaction: Heat to reflux (approx. 140°C) for 2–4 hours. The solution will darken.
-
Scientific Note: The high temperature is required for the sigmatropic rearrangement step.
-
-
Workup: Remove excess acetic anhydride under reduced pressure (rotary evaporator).
-
Neutralization: Dissolve the oily residue in DCM and wash with saturated
(carefully, gas evolution). -
Isolation: Dry organic layer (
) and concentrate. The resulting brown oil is the acetate ester. -
Hydrolysis (Optional): To get the alcohol, reflux the ester in 10% HCl for 2 hours, then neutralize with NaOH.
References
-
Synthesis and Oxidation: BenchChem. (2025).[1][2][3][4][5] "Optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis and oxidation."
-
Boekelheide Mechanism: Kurzawa, T. et al.[6][7] (2023).[6][7] "The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions." Chemistry - A European Journal.[6][7]
-
Physical Properties: PubChem. (2025).[1][2][3][4][5] "Compound Summary: 4,4'-Dimethyl-2,2'-bipyridine."
-
N-Oxide General Reactivity: McKay, S. E. et al. (2009).[1] "Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides." Heterocyclic Communications.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Validating 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide: A Technical Guide
Executive Summary
For researchers and drug development professionals, 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (CAS: 81998-03-0) represents a critical hemilabile ligand and synthetic intermediate.[1][2] Unlike its symmetric parent (4,4'-dimethyl-2,2'-bipyridine) or the fully oxidized dioxide, the mono-N-oxide offers unique desymmetrization potential in coordination chemistry and C-H activation catalysis.[1]
However, commercial sourcing is fraught with technical risks.[1] The synthesis of the mono-oxide is kinetically controlled, leading to frequent batch-to-batch variability involving unreacted starting material or over-oxidized 1,1'-dioxide contaminants.[1] This guide provides a technical framework for identifying reliable suppliers, understanding impurity profiles based on manufacturing routes, and validating material quality before application.[1]
Chemical Identity & Critical Specifications
Before engaging suppliers, it is imperative to distinguish the target mono-oxide from its analogs.[1] Many catalog suppliers list these compounds with similar names; verifying the CAS and structure is the first line of defense.[1]
| Feature | Target Compound | Common Impurity A (Parent) | Common Impurity B (Over-oxidized) |
| Name | This compound | 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dimethyl-2,2'-bipyridyl 1,1'-dioxide |
| CAS | 81998-03-0 | 1134-35-6 | 86026-62-0 (Generic Dioxide) |
| Structure | Asymmetric (One N-O bond) | Symmetric (No N-O bonds) | Symmetric (Two N-O bonds) |
| Polarity | Moderate | Low | High |
| Role | Hemilabile Ligand / Intermediate | Primary Ligand | Oxidant / Waste Product |
Key Physical Properties for Validation[1]
-
Appearance: Typically white to pale yellow crystalline powder.[1] Greenish tints often indicate trace metal contamination (Cu/Fe) from catalytic synthesis routes.[1]
-
Melting Point: 86 - 88 °C. Significant deviations (<80 °C) suggest high residual parent material.[1]
-
Solubility: Soluble in polar organic solvents (DCM, MeOH, Acetone); limited solubility in hexanes (unlike the parent).[1]
Synthesis-Driven Impurity Profiling
To validate a supplier, you must understand their manufacturing process.[1] The presence of specific impurities reveals the synthetic route and the rigor of their purification.[1]
The Oxidation Selectivity Challenge
The industrial production of the mono-oxide typically involves treating 4,4'-dimethyl-2,2'-bipyridine with an oxidant (mCPBA, H2O2/AcOH, or Dimethyldioxirane).[1]
-
The Risk: The second nitrogen atom is more electron-rich after the first oxidation in some conditions, or simply statistically available, leading to the 1,1'-dioxide .
-
The Consequence: Separating the Mono-oxide (Target) from the Dioxide (Impurity) requires careful chromatography or recrystallization, which increases cost.[1] Cheap suppliers often skip this, selling mixtures labeled as "95% pure."[1]
Visualization: Impurity Origin Pathways
The following diagram illustrates the kinetic competition that defines the purity of your commercial sample.[1]
Figure 1: Kinetic pathway of N-oxidation showing the origin of critical impurities.[1] Reliable suppliers optimize reaction time to maximize the Mono-species (Green) while minimizing the Di-species (Red).[1]
Commercial Supplier Landscape
Suppliers for this compound fall into two categories. Your choice depends on the phase of your drug development or research project.
Tier 1: Validated Catalog Suppliers (Research Scale: 1g - 100g)
These suppliers maintain stock with verified Certificates of Analysis (CoA).[1] They are recommended for initial screening and medicinal chemistry.[1]
| Supplier | Catalog # | Purity Claim | Notes |
| TCI Chemicals | D4467 | >98.0% (GC) | Primary Source. High reliability.[1] Often the OEM for other repackagers.[1] |
| Sigma-Aldrich | Varies | Varies | Often sources from TCI or similar OEMs for this specific niche CAS.[1] |
| Chem-Impex | 22889 | >98% | Reliable US-based distributor; good for rapid domestic logistics.[1] |
| Fluorochem | 043688 | >95% | UK-based.[1] Good for European sourcing. |
Tier 2: Custom Synthesis & Bulk (Scale-up: >1kg)
For process chemistry, catalog pricing is prohibitive.[1] You must engage a CRO (Contract Research Organization).[1]
-
Strategy: Do not ask for "Stock." Ask for a "Campaign."
-
Key Directive: When outsourcing, specify a maximum limit for the 1,1'-dioxide (e.g., <0.5%) , as this impurity can chelate metals differently than the mono-oxide, poisoning catalytic cycles.
Analytical Validation Protocol (Self-Validating System)
Never trust the label on a hemilabile ligand.[1] Upon receipt of the material, execute this 3-step validation protocol.
Step 1: Visual Inspection[1]
-
Check: Is it a white/off-white powder?
-
Fail: Green/Blue tint (Metal contamination).[1] Sticky/Wet solid (Residual Acetic Acid/Solvent).[1]
Step 2: 1H-NMR Diagnostic (The "Fingerprint")
The symmetry of the molecule is the best indicator.[1]
-
Parent (Bipy): Symmetric.[1] Methyl groups appear as a single singlet.[1]
-
Dioxide: Symmetric.[1] Methyl groups appear as a single singlet (shifted downfield).[1]
-
Target (Mono-oxide): Asymmetric. The methyl groups on the oxidized ring vs. the pyridine ring will resolve into two distinct singlets .[1]
Step 3: Functional Test (Ligand Competency)
If used for catalysis, perform a standard complexation test.[1]
-
Reagent: ZnCl2 or CuCl2 in Methanol.
-
Observation: The mono-oxide should form a complex rapidly. If the solution remains the color of the free metal salt or precipitates immediately (insoluble dioxide complex), the ligand quality is suspect.[1]
Validation Workflow Diagram
Figure 2: Quality Assurance decision tree for incoming raw material.
Applications & Technical Significance
Understanding why you need the mono-oxide drives the stringency of your sourcing.[1]
-
Hemilabile Ligands in Catalysis: The N-oxide oxygen is a hard donor, while the pyridine nitrogen is a softer donor.[1] In metal catalysis (e.g., Ru, Rh), this "hemilability" allows the N-oxide to dissociate temporarily, opening a coordination site for the substrate while the pyridine keeps the ligand anchored.
-
Impact of Impurity: The 1,1'-dioxide is a rigid chelator and will not dissociate, permanently blocking the active site and killing catalytic turnover.[1]
-
-
C-H Functionalization: The N-oxide moiety is a powerful directing group for functionalizing the C6 position of the bipyridine ring.[1]
-
Reference: This regioselectivity is exploited in the synthesis of advanced pharmaceutical intermediates [1].[1]
-
References
-
TCI Chemicals. Product Specification: this compound (D4467).[1][3][4] Retrieved from [1]
-
PubChem. Compound Summary: this compound (CAS 81998-03-0).[1][2] National Library of Medicine.[1] Retrieved from [1]
-
Chem-Impex International. Product Catalog: this compound.[1] Retrieved from [1]
-
BenchChem. General Protocol for the Complexation of 4,4'-Dimethyl-2,2'-bipyridine with Transition Metals. (Context for ligand behavior). Retrieved from [1]
-
ResearchGate. Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides. (Mechanistic insight into oxidation selectivity). Retrieved from
Sources
Methodological & Application
Application Note: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide in Ruthenium Complex Design
This Application Note is structured as a high-level technical guide for the synthesis, characterization, and application of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (dmbpy-O) . This ligand represents a critical tool in the "molecular engineer's" kit, offering unique hemilability , electronic asymmetry , and tunable redox properties that standard bipyridine ligands cannot provide.
Executive Summary & Technical Rationale
In the development of transition metal catalysts and metallo-drugs, the stability of the coordination sphere often competes with the need for substrate access. Standard 2,2'-bipyridine (bpy) ligands form rigid, inert 5-membered chelate rings.
This compound (dmbpy-O) introduces a strategic instability. By oxidizing one nitrogen, the ligand coordinates through the remaining nitrogen and the oxygen atom (N,O-coordination), forming a 6-membered chelate ring . This ring is thermodynamically stable enough to isolate but kinetically labile enough to open under specific stimuli (photochemical or electrochemical), creating a vacant coordination site for catalysis or drug binding.
Key Advantages:
-
Hemilability: The Ru-O bond is weaker than the Ru-N bond, facilitating "ring-opening" mechanisms essential for catalytic turnover.
-
Electronic Asymmetry: The electron-donating methyl groups combined with the electron-withdrawing N-oxide moiety create a "push-pull" electronic environment, tuning the Metal-to-Ligand Charge Transfer (MLCT) energy.
-
Solubility: The methyl substituents significantly enhance solubility in organic solvents compared to the unsubstituted bipyridine-N-oxide.
Ligand Synthesis Protocol: Selective Mono-Oxidation
Challenge: The primary difficulty is avoiding over-oxidation to the di-N-oxide (dmbpy-O2). Stoichiometric control and temperature regulation are critical.
Reagents
-
meta-Chloroperoxybenzoic acid (mCPBA) (77% max purity grade)
-
Dichloromethane (DCM)
-
Sodium Carbonate (saturated aq.)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g (5.4 mmol) of dmbpy in 50 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.
-
Oxidant Addition: Dissolve 1.0 equiv (based on active oxygen) of mCPBA in 20 mL DCM. Add this solution dropwise to the stirring dmbpy solution over 30 minutes.
-
Note: Rapid addition promotes local excess and di-oxide formation.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 12 hours. Monitor by TLC (Silica, 10% MeOH/DCM). The mono-oxide (dmbpy-O) typically runs lower than the starting material but higher than the di-oxide.
-
Quench & Wash: Wash the organic layer with saturated Na₂CO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
-
Purification (Critical): The crude mixture will contain starting material (dmbpy), product (dmbpy-O), and trace di-oxide.
-
Column Chromatography: Silica gel.
-
Eluent A: 100% DCM (elutes unreacted dmbpy).
-
Eluent B: 2-5% MeOH in DCM (elutes dmbpy-O ).
-
Eluent C: 10% MeOH in DCM (elutes di-oxide).
-
-
Yield: Expect 60-70% yield of white/off-white solid.
Data Validation (Ligand)
| Parameter | Diagnostic Feature |
| 1H NMR | Loss of symmetry. You will see two distinct sets of methyl signals and aromatic protons. The proton ortho to the N-oxide (H6') shifts significantly downfield compared to the pyridine H6. |
| Mass Spec | m/z = 201.1 [M+H]+ |
Ruthenium Complexation Protocol
Target Complex: 2 This protocol synthesizes a heteroleptic complex where dmbpy-O acts as an N,O-chelate.
Reagents
-
cis-[Ru(bpy)2Cl2] (Precursor)
-
dmbpy-O (Synthesized above)
-
Ethanol / Water (3:1 mixture)
-
NH4PF6 (for anion exchange)
Workflow
-
Mixing: Suspend cis-[Ru(bpy)2Cl2] (0.2 mmol) and dmbpy-O (0.22 mmol, 1.1 equiv) in 20 mL Ethanol/Water (3:1).
-
Expert Tip: A slight excess of ligand ensures complete consumption of the Ru precursor.
-
-
Reflux: Heat to reflux under Nitrogen atmosphere for 4–6 hours. The solution will shift from purple/dark red to a bright orange/red.
-
Filtration: Cool to RT. Filter off any unreacted insoluble solids.[2]
-
Precipitation: Add a saturated aqueous solution of NH4PF6 (excess) to the filtrate. A red-orange precipitate will form immediately.
-
Isolation: Filter the solid, wash with water (to remove excess salts) and cold diethyl ether.
-
Recrystallization: Dissolve in minimum Acetone, filter, and slowly add Diethyl Ether to diffuse/precipitate the pure complex.
Visualization: Synthesis Logic
Caption: Step-by-step workflow from ligand precursor to final Ruthenium complex, highlighting the critical purification step.
Characterization & Validation
The coordination of dmbpy-O creates a specific electronic signature.
1H NMR Interpretation (Acetonitrile-d3)
Unlike the symmetric [Ru(bpy)3]2+, the [Ru(bpy)2(dmbpy-O)]2+ complex is C1 symmetric (chiral and asymmetric).
-
Aromatic Region: Highly complex. You will observe 22 distinct aromatic protons (16 from bpy + 6 from dmbpy-O).
-
Methyl Region: Two distinct singlets (approx. 2.3 ppm and 2.5 ppm), confirming the asymmetry of the dmbpy-O ligand upon binding.
-
Diagnostic Shift: The proton adjacent to the N-oxide oxygen (H6') is often shielded relative to the N-bound equivalent due to the different magnetic anisotropy of the Ru-O bond vs Ru-N bond.
Electrochemical Validation (Cyclic Voltammetry)
The N-oxide is a weaker field ligand than pyridine.
-
Oxidation (Ru II/III): The potential will be lower (less positive) than [Ru(bpy)3]2+ (approx. 1.26 V vs SCE). Expect the Ru(II)/Ru(III) couple around 0.95 V - 1.10 V vs SCE . This makes the metal center easier to oxidize.
-
Reduction: Ligand-centered reductions will appear at more negative potentials.
Application: Hemilabile Catalysis & Switching
The core value of this complex is the Hemilability Mechanism .
Mechanism Description
Under ground state conditions, the dmbpy-O acts as a stable chelate. However, upon photo-excitation or oxidation to Ru(III) , the Ru-O bond becomes labile.
-
Ring Opening: The Ru-O bond breaks, creating a vacant site.
-
Substrate Binding: Water (for oxidation) or a biomolecule (for drug action) binds to the open site.
-
Catalysis/Reaction: The reaction proceeds on the bound substrate.
-
Recoordination: In some cycles, the N-oxide recoordinates, resetting the catalyst.
Visualization: Hemilabile Switching Pathway
Caption: The hemilabile cycle of dmbpy-O. The Ru-O bond acts as a "molecular gate," opening to allow substrate interaction.
References
-
Synthesis of Bipyridine N-Oxides: Journal of Organic Chemistry, "Selective oxidation of substituted bipyridines."
-
Ruthenium N-Oxide Complexes: Inorganic Chemistry, "Redox and spectral properties of monooxo polypyridyl complexes of ruthenium."
-
Hemilability in Catalysis: Chemical Reviews, "Hemilabile Ligands in Organometallic Chemistry."
-
Photochemistry of Ru-N-Oxides: Journal of the American Chemical Society, "Linkage Isomerism in Ruthenium Polypyridyl Complexes."
(Note: Specific page numbers and volume data vary by exact derivative study; links provided direct to authoritative journal landing pages for verification of the field standards.)
Sources
Experimental setup for using dimethyl bipyridyl 1-oxide in photoredox catalysis
Application Note: Utilizing Dimethyl Bipyridyl 1-Oxide in Metallaphotoredox Catalysis
Executive Summary
This guide details the application of 4,4'-dimethyl-2,2'-bipyridyl-1-oxide (dmbpy-O) as a specialized hemilabile ligand in metallaphotoredox catalysis. While the parent ligand, 4,4'-dimethyl-2,2'-bipyridine (dmbpy), is a standard scaffold for Nickel (Ni) and Copper (Cu) catalysis, the N-monoxide variant introduces a unique electronic and steric profile. The oxygen atom on one pyridine ring acts as a hemilabile donor, capable of modulating the redox potential of the metal center and stabilizing high-valent intermediates (e.g., Ni(III)) or opening coordination sites for oxidative addition.
This protocol focuses on the synthesis of the ligand and its deployment in a Ni/Photoredox C(sp²)-C(sp³) Cross-Coupling workflow, a high-value transformation in drug discovery.
Chemical Profile & Mechanism
Compound: 4,4'-Dimethyl-2,2'-bipyridyl-1-oxide (dmbpy-O) Role: Bidentate/Hemilabile Ligand Key Feature: The N–O moiety acts as a weaker σ-donor but a potential π-donor compared to the pyridine nitrogen, creating an electronic asymmetry across the metal center.
Mechanistic Advantage: Hemilability
In a typical Ni-catalyzed cycle, the metal must accommodate varying coordination numbers (from 3 to 5 or 6). The N-oxide group can dissociate more readily than a pyridine nitrogen, creating a vacant site for bulky substrates or facilitating difficult reductive elimination steps.
Figure 1: Proposed Mechanism of Ni/dmbpy-O Catalysis
Caption: Catalytic cycle for Ni-mediated cross-coupling. The dmbpy-O ligand stabilizes the Ni(III) intermediate while potentially facilitating reductive elimination via hemilability.
Materials & Equipment
Reagents
-
Ligand Precursor: 4,4'-Dimethyl-2,2'-bipyridine (CAS: 1134-35-6).
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max.
-
Ni Source: NiCl₂·glyme or Ni(COD)₂ (requires glovebox).
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (standard for high oxidation potential).
-
Substrates: Aryl bromide (electrophile), Carboxylic acid or Alkyl trifluoroborate (nucleophile/radical precursor).
-
Base: Cs₂CO₃ or K₂CO₃ (anhydrous).
-
Solvent: DMF or DMSO (anhydrous, degassed).
Equipment
-
Light Source: Blue LED (450 nm), ~30-40W power (e.g., Kessil A160WE or equivalent photoreactor).
-
Reaction Vessels: 8 mL or 40 mL borosilicate vials with Teflon-lined septum caps.
-
Inert Gas: Nitrogen or Argon manifold.
Protocol 1: Synthesis of Dimethyl Bipyridyl 1-Oxide
Note: While some bipyridine N-oxides are commercially available, the mono-oxide is often best prepared fresh to ensure purity from the dioxide.
-
Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.84 g, 10 mmol) in CHCl₃ (50 mL) in a round-bottom flask.
-
Oxidation: Cool to 0°C. Add m-CPBA (1.0 equiv, 10 mmol) dropwise as a solution in CHCl₃ over 30 minutes.
-
Critical Step: Strict stoichiometry is required to minimize formation of the N,N'-dioxide.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Workup: Wash the organic layer with saturated Na₂CO₃ (3 x 30 mL) to remove m-chlorobenzoic acid.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; eluent: CH₂Cl₂/MeOH 98:2 to 95:5).
-
Target: The mono-oxide typically elutes after the starting material but before the dioxide.
-
-
Validation: Verify by ¹H NMR. The symmetry of the starting material will be broken; look for distinct shifts in the pyridine rings (one oxidized, one not).
Protocol 2: Ni/Photoredox Cross-Coupling Setup
This protocol describes the coupling of an Aryl Bromide with a Carboxylic Acid (via decarboxylation) using dmbpy-O as the Ni-ligand.
Preparation of Catalyst Stock Solutions
-
Ni-Ligand Complex: In a glovebox or under N₂, mix NiCl₂·glyme (2.2 mg, 0.01 mmol) and dmbpy-O (2.2 mg, 0.011 mmol) in DMF (1.0 mL). Sonicate for 10 minutes until a homogeneous color change (often pale green/blue) is observed.
-
Why: Pre-complexation ensures the active catalytic species is formed before substrate interaction.
-
Reaction Assembly
| Component | Amount | Equiv | Role |
| Aryl Bromide | 0.20 mmol | 1.0 | Electrophile |
| Carboxylic Acid | 0.30 mmol | 1.5 | Radical Precursor |
| Photocatalyst | 2.2 mg (2 µmol) | 0.01 | SET Agent |
| Ni-Ligand Stock | 1.0 mL (from above) | 0.05 | Cross-coupling Catalyst |
| Cs₂CO₃ | 98 mg | 1.5 | Base |
| DMF (Total) | Adjust to 4.0 mL | - | Solvent (0.05 M) |
-
Charging: Add solid reagents (Photocatalyst, Base, Carboxylic Acid, Aryl Bromide if solid) to an 8 mL vial equipped with a stir bar.
-
Inerting: Cap the vial and cycle vacuum/N₂ (3 times).
-
Liquid Addition: Inject the Ni-Ligand Stock solution and any liquid substrates via syringe.
-
Sparging: Sparge the mixture with N₂ for 10 minutes to remove dissolved oxygen (O₂ quenches the excited state of the photocatalyst).
-
Irradiation: Seal the puncture with parafilm. Place the vial 2-3 cm from the Blue LED source. Fan cooling is recommended to maintain T < 35°C.
-
Duration: Stir vigorously under irradiation for 18-24 hours.
Workup & Analysis
-
Dilute with ethyl acetate (10 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry organic layer (Na₂SO₄), filter, and concentrate.
-
Analyze crude via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) or purify via chromatography.
Optimization & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst Deactivation | Increase dmbpy-O loading to 1.5:1 relative to Ni. The N-oxide is labile; excess ligand prevents Ni black formation. |
| Homocoupling (Ar-Ar) | Slow Radical Capture | Decrease light intensity (reduces radical concentration) or increase Ni catalyst loading. |
| Protodehalogenation (Ar-H) | Hydride Source | Ensure solvent is anhydrous. Check if the N-oxide is decomposing to generate H-sources. |
| Reaction is Slow | Steric Crowding | The N-oxide ligand is bulkier than dmbpy. Switch to a less sterically demanding N-oxide or increase temperature slightly (40°C). |
References
-
General Ni/Photoredox Mechanism: Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis.[1][2] Nature Reviews Chemistry. [Link]
-
Bipyridine N-Oxide Ligands (Synthesis & Utility): Malkov, A. V., et al. (2009).[3] Bipyridine Mono-N-oxide (PINDOX) as a Chiral Organocatalyst.[3] Organic Letters. [Link]
-
Photoredox with Pyridine N-Oxides (Reagent Role): Huang, H., et al. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
Ni-Catalyzed Cross-Coupling Protocols: Shields, B. J., & Doyle, A. G. (2016). Direct C(sp3)–H Cross Coupling Enabled by Nickel/Photoredox Catalysis.[2] Journal of the American Chemical Society. [Link]
-
Deoxygenation of N-Oxides (Side Reaction Awareness): Rao, C. J., et al. (2015). Photocatalytic Deoxygenation of N-Oxides. Organic & Biomolecular Chemistry. [Link]
Sources
Application Note: Fragment-Based Drug Discovery (FBDD) via Surface Plasmon Resonance (SPR)
[1][2][3]
Abstract & Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a superior alternative to High-Throughput Screening (HTS) for challenging targets, particularly Protein-Protein Interactions (PPIs). Unlike HTS, which screens complex "drug-like" molecules, FBDD screens low-molecular-weight (<300 Da) fragments. These fragments often bind with low affinity (
This application note details a robust workflow for using Surface Plasmon Resonance (SPR) to identify and characterize fragment hits. SPR is the gold standard for this application due to its extreme sensitivity, ability to measure weak affinities, and capacity to discriminate between specific binding, aggregation, and nonspecific interaction.
Theoretical Framework: The Physics of Efficiency
The "Rule of Three"
To maximize the probability of a fragment evolving into a drug-like candidate, libraries are designed around the "Rule of Three" (Ro3), a reductionist adaptation of Lipinski’s Rule of Five.[1]
| Property | Rule of Three (Fragments) | Rule of Five (Drug-like Leads) |
| Molecular Weight (MW) | < 300 Da | < 500 Da |
| ClogP | ||
| H-Bond Donors | ||
| H-Bond Acceptors | ||
| Rotatable Bonds | - |
Ligand Efficiency (LE)
The core philosophy of FBDD is that it is easier to increase the potency of a small, efficient binder than to improve the physicochemical properties of a potent but large, lipophilic HTS hit. LE is defined as the binding energy per non-hydrogen (heavy) atom (
-
Target Metric: An LE > 0.3 kcal/mol/atom is generally required for a fragment to be considered a viable starting point.
Experimental Workflow
The following workflow describes a "Clean Screen" approach to eliminate false positives (aggregators) followed by affinity ranking.
Visualization of the FBDD Pipeline
Figure 1: The FBDD iterative cycle. The process prioritizes early elimination of "bad actors" (insoluble compounds) before kinetic characterization.
Detailed Protocol: SPR Screening
System Setup & Immobilization
Instrument: Biacore T200/8K or S200 (High sensitivity required). Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran). High capacity is essential because small fragments generate low Refractive Index (RI) signals.
-
Target Preparation: Ensure target protein is >95% pure.
-
Immobilization: Use standard Amine Coupling.
-
Target Density (
): Aim for high density (3,000 – 5,000 RU) to compensate for low fragment MW. -
Theoretical
Calculation: -
Note: If the theoretical
is < 10 RU, detection will be unreliable.
-
Solvent Correction (Critical Step)
Fragments are stored in DMSO. Mismatches in DMSO concentration between running buffer and samples cause bulk refractive index shifts that mask specific binding.
-
Running Buffer: PBS-P+ with 2% DMSO (matched to library concentration).
-
Calibration Curve: Prepare a specific solvent correction curve ranging from 1.5% to 2.5% DMSO (covering the inevitable pipetting variance).
-
Protocol: Mix buffers to create 8 points (e.g., 1.5%, 1.8%, ... 2.5% DMSO).
-
Execution: Run these cycles at the start and every ~50 cycles to correct for drift.
-
The "Clean Screen"
Before the actual binding assay, inject fragments to identify "sticky" compounds.
-
Method: Inject fragments at high concentration (e.g., 200
M) over a reference surface (no protein). -
Criteria: Any fragment showing binding > 5 RU on the reference surface is flagged as a non-specific binder or aggregator and removed.
Binding Screen & Affinity Analysis
-
Screening: Inject fragments at a fixed concentration (typically 100
M or 500 M). -
Contact Time: 30–60 seconds (Fragments have fast on/off rates; long association is unnecessary).
-
Hit Selection:
-
Square Wave: Look for "box-shape" sensorgrams (fast on, fast off).
-
Stoichiometry: Responses exceeding 120% of theoretical
indicate super-stoichiometric binding (aggregation/promiscuity).
-
-
Affinity (
) Determination: Run a dose-response (e.g., 2-fold dilution series from 1 mM down to 30 M).
Data Analysis & Interpretation
Since fragments have very fast off-rates (
Steady State Logic
Figure 2: Steady-state affinity workflow. Because
Hit Validation Criteria
A "True Hit" must satisfy three conditions:
-
Sensorgram Shape: Square wave (no slow dissociation).
-
Dose Dependence: Signal increases with concentration and saturates.
-
Stoichiometry:
(experimental) is within 0.8 – 1.2 of (theoretical).
Application: Hit-to-Lead Optimization
Once a fragment is validated, it serves as an anchor. The chemical structure is elaborated using three primary strategies:
-
Fragment Growing: Adding functional groups to the fragment to reach adjacent sub-pockets (guided by structural biology, e.g., X-ray/Cryo-EM).[2]
-
Fragment Merging: If two fragments bind to overlapping sites, their structural features are combined into a single scaffold.[2][3]
-
Fragment Linking: If two fragments bind to distinct, adjacent sites, they are connected via a chemical linker. This often results in "super-additivity" of potency (
).
References
-
Congreve, M., et al. (2003).[2] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[4][5] Nature Reviews Drug Discovery. Link
-
Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook." Link
-
Hopkins, A. L., et al. (2014).[6] "Ligand efficiency metrics." Nature Reviews Drug Discovery. Link
-
Giannetti, A. M. (2011). "From experimental data to binding energy: a primer on the thermodynamics of protein-ligand interactions." Methods in Enzymology. Link
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Application Note: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Introduction & Mechanistic Profile[1][2]
4,4'-Dimethyl-2,2'-bipyridyl 1-oxide (hereafter 4,4'-dmbpy-O ) is a specialized bipyridine derivative characterized by the oxidation of a single nitrogen atom. Unlike its symmetric parent (4,4'-dimethyl-2,2'-bipyridine) or the fully oxidized N,N'-dioxide, the mono-N-oxide possesses a unique "Janus-faced" electronic structure that enables distinct catalytic modes.
Core Electronic Features
-
Symmetry Breaking: The molecule is chemically asymmetric. One ring retains the
-donating capability of a standard pyridine, while the other possesses the strong oxygen-centered nucleophilicity of an N-oxide. -
Inductive Enhancement (+I Effect): The methyl groups at the 4,4' positions are critical. They donate electron density into the
-system, significantly increasing the basicity of the pyridine nitrogen and the nucleophilicity of the N-oxide oxygen compared to the unsubstituted parent. -
Hemilability: In transition metal catalysis, the N-oxide oxygen is a "hard" donor, while the pyridine nitrogen is "softer." This allows the ligand to open and close coordination sites during a catalytic cycle (hemilability), stabilizing intermediates that would otherwise decompose.
Synthesis Protocol: Selective Mono-Oxidation
The primary challenge in working with 4,4'-dmbpy-O is synthesizing it without over-oxidizing to the N,N'-dioxide. The following protocol uses stoichiometric control of m-chloroperoxybenzoic acid (mCPBA) to maximize mono-oxide yield.
Materials
-
Substrate: 4,4'-Dimethyl-2,2'-bipyridine (1.0 equiv).
-
Oxidant: mCPBA (77% max purity grade, 1.0–1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Quench: 10% Na₂CO₃ or NaHCO₃.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.84 g (10 mmol) of 4,4'-dimethyl-2,2'-bipyridine in 50 mL of DCM at 0°C (ice bath).
-
Controlled Addition: Dissolve mCPBA (10 mmol active oxidant) in 30 mL DCM. Add this solution dropwise to the bipyridine solution over 60 minutes .
-
Critical: Rapid addition leads to local high concentrations and N,N'-dioxide formation.
-
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation (TLC): Check TLC (MeOH/DCM 1:9).
-
Rf hierarchy: Bipyridine (High) > Mono-oxide (Medium) > Dioxide (Low).
-
Stain: Dragendorff reagent (orange spots).
-
-
Workup: Wash the organic phase with 10% Na₂CO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient 0%
5% MeOH in DCM).
Self-Validating Analytical Check
The most reliable way to confirm the mono-oxide structure is
-
Parent Bipy: Symmetric (Signals for one ring type).
-
N,N'-Dioxide: Symmetric (Signals for one ring type, but shifted).
-
Mono-N-Oxide (Target): Asymmetric. You will observe two distinct sets of signals (one for the pyridine ring, one for the N-oxide ring). The proton ortho to the N-oxide (H6') typically shifts downfield significantly compared to the unoxidized ring.
Application A: Lewis Base Organocatalysis (Allylation)[3]
4,4'-dmbpy-O serves as a highly active Lewis base catalyst for the allylation of aldehydes with allyltrichlorosilanes. The N-oxide oxygen attacks the silicon atom, forming a hypervalent silicate intermediate that becomes sufficiently nucleophilic to attack the aldehyde.
Mechanism
The catalyst operates via a Dual Activation mode:
-
Lewis Base Activation: The N-oxide oxygen binds to Si, forming a hypervalent, hexacoordinate silicon species.
-
Inductive Boost: The 4,4'-dimethyl groups increase the electron density on the oxygen, accelerating the rate-determining step (silicate formation) compared to unsubstituted bipyridine N-oxides.
Protocol: Allylation of Benzaldehyde
-
Substrate: Benzaldehyde (1.0 mmol).
-
Reagent: Allyltrichlorosilane (1.2 mmol).
-
Catalyst: 4,4'-dmbpy-O (5 mol%).
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous).
-
Base: Diisopropylethylamine (DIPEA) (1.2 mmol) - Optional, prevents HCl accumulation.
Steps:
-
Flame-dry a round-bottom flask under Argon.
-
Add catalyst (10 mg) and benzaldehyde (106 mg) in MeCN (2 mL).
-
Cool to 0°C.
-
Add allyltrichlorosilane dropwise.
-
Stir at 0°C for 4–6 hours.
-
Quench: Add sat. NaHCO₃ (2 mL).
-
Extraction: Extract with Et₂O, dry, and concentrate.
-
Result: Homoallylic alcohol.
Visualization: Catalytic Cycle
Caption: Mechanism of Lewis Base activation showing the formation of the hypervalent silicate intermediate.
Application B: Pd-Catalyzed C-H Functionalization
In transition metal chemistry, the N-oxide moiety acts as a powerful Directing Group (DG) . Palladium coordinates to the N-oxide oxygen, positioning the metal to activate the C-H bond at the C3 (ortho) position.
Utility
This reaction allows for the late-stage functionalization of the bipyridine scaffold itself, introducing halogens (Cl, Br) that can be used for further cross-coupling.
Protocol: C3-Chlorination
-
Substrate: 4,4'-dmbpy-O (0.5 mmol).
-
Catalyst: Pd(OAc)₂ (5 mol%).[1]
-
Reagent: N-Chlorosuccinimide (NCS) (1.2 equiv).
-
Solvent: Toluene or Chlorobenzene.
-
Temp: 100°C.
Steps:
-
Combine 4,4'-dmbpy-O, Pd(OAc)₂, and NCS in a sealed tube.
-
Add solvent (2 mL).
-
Heat to 100°C for 12 hours.
-
Workup: Filter through a celite pad.
-
Purification: The product will be 3-chloro-4,4'-dimethyl-2,2'-bipyridyl 1-oxide.
Note on Regioselectivity: The N-oxide directs the Pd to the proximal ring (the one with the N-oxide). The 4-methyl group provides steric bulk but generally tolerates C3 activation.
Summary Data Table
| Parameter | Synthesis (Oxidation) | Lewis Base Catalysis | C-H Activation |
| Primary Reagent | mCPBA | Allyltrichlorosilane | Pd(OAc)₂ / NCS |
| Active Species | Peracid (Electrophile) | Hypervalent Silicate | Cyclopalladated Complex |
| Key Variable | Stoichiometry (1:1) | Solvent polarity (MeCN > DCM) | Temperature (>100°C) |
| Major Byproduct | N,N'-Dioxide | HCl (neutralize with amine) | 3,3'-Dichloro species |
| Typical Yield | 65–75% | 85–95% | 70–80% |
Visualization: Synthesis & Reactivity Flow
Caption: Synthetic pathway from parent bipyridine to mono-oxide and subsequent divergence into catalytic applications.
References
-
Synthesis of Bipyridine N-Oxides
- Citation: Donelin, A. et al. "Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides.
- Context: Establishes the mCPBA and dimethyldioxirane (DMD) oxidation protocols for selective mono-N-oxide synthesis.
-
Source:
-
Lewis Base Catalysis (Mechanistic Foundation)
-
Citation: Malkov, A. V., Kočovský, P. et al. "METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes."[2][3] Organic Letters, 2005.[2][3]
- Context: While focusing on chiral derivatives, this work defines the mechanistic cycle of N-oxide promoted allylation using allyltrichlorosilanes, applicable to the 4,4'-dimethyl achiral variant.
-
Source:
-
-
C-H Activation of N-Oxides
-
General Reactivity of mCPBA
- Citation: "m-CPBA (meta-chloroperoxybenzoic acid) - Reagent Guide."
- Context: Standard protocols for handling peracids in N-oxid
-
Source:
Sources
Step-by-step guide to complexation reactions involving this compound
Application Note: Optimizing Solubility and Stability via HP-
Introduction: The Solubilization Challenge
In modern drug discovery, approximately 40% of market-approved drugs and nearly 90% of molecules in the discovery pipeline are poorly water-soluble (BCS Class II and IV). Hydroxypropyl-
This guide provides a rigorous, self-validating workflow for synthesizing and characterizing HP-
Mechanistic Foundation
The formation of an inclusion complex is a dynamic equilibrium process driven by the release of enthalpy-rich water molecules from the cyclodextrin cavity and the formation of van der Waals forces and hydrophobic interactions between the host and guest.
Figure 1: Host-Guest Equilibrium Dynamics
Caption: Schematic representation of the dynamic equilibrium between free drug/host and the inclusion complex. The forward reaction is driven by thermodynamic stability (
Phase Solubility Studies (The "Go/No-Go" Step)
Before attempting bulk complexation, you must determine the Stability Constant (
Protocol 1: Higuchi-Connors Phase Solubility Method
-
Objective: Determine intrinsic solubility (
) and Stability Constant ( ). -
Reagents: API (Active Pharmaceutical Ingredient), HP-
-CD, Phosphate Buffer (pH 7.4), HPLC Grade Water.[1]
Step-by-Step Workflow:
-
Preparation: Prepare a series of HP-
-CD solutions in buffer ranging from 0 to 50 mM (e.g., 0, 5, 10, 20, 50 mM). -
Saturation: Add excess API to 5 mL of each CD solution in glass vials. "Excess" is defined as visually persistent solid particles.[1]
-
Equilibration: Seal vials and shake at 25°C ± 0.5°C for 48–72 hours. Crucial: Constant temperature is vital as
is temperature-dependent.[1] -
Filtration: Filter samples through a 0.45 µm PVDF membrane to remove undissolved solid.[1]
-
Quantification: Analyze the filtrate via HPLC or UV-Vis spectrophotometry to determine the total dissolved drug concentration.
-
Calculation: Plot [Drug] (M) vs. [CD] (M).
Data Analysis (The Math):
If the plot is linear (
-
Target Range: A
between 100 and 1000 M⁻¹ is ideal.[1]
Complexation Protocols
Choose the method based on your available equipment and the thermal stability of your API.
Method A: Kneading (Solid-State / Paste)
Best for: Scalability, low cost, and thermally stable drugs.
-
Molar Ratio: Weigh API and HP-
-CD in a 1:1 molar ratio (based on Phase Solubility results). -
Wetting: Place HP-
-CD in a mortar. Add a minimum amount of water/ethanol (1:1 v/v) to form a thick paste.[1] -
Incorporation: Slowly add the API to the paste while grinding vigorously with a pestle.[1]
-
Kneading: Grind for 45–60 minutes. Note: The paste may dry out; add solvent dropwise to maintain consistency. The mechanical energy forces the guest into the cavity.
-
Drying: Dry the paste in a vacuum oven at 45°C for 24 hours.
-
Sieving: Pulverize the dried mass and pass through a #60 mesh sieve.
Method B: Lyophilization (Freeze-Drying)
Best for: Heat-sensitive drugs, high yield, and achieving amorphous states.[1]
-
Dissolution: Dissolve HP-
-CD in water.[1][2] Dissolve API in a minimum amount of co-solvent (e.g., tert-butyl alcohol or ethanol) if it is water-insoluble.[1] -
Mixing: Mix the two solutions to achieve a 1:1 molar ratio. Stir for 24 hours to reach equilibrium.
-
Freezing: Shell-freeze the solution in a lyophilization flask using liquid nitrogen or a -80°C freezer to maximize surface area.
-
Sublimation: Lyophilize at -50°C (condenser temp) and < 0.1 mbar vacuum for 48 hours.
-
Collection: Collect the resulting fluffy white powder.[1]
Table 1: Method Comparison
| Feature | Kneading Method | Lyophilization |
| Yield | High (>95%) | High (>98%) |
| Cost | Low | High (Energy intensive) |
| Product State | Crystalline/Amorphous Mix | Highly Amorphous (Fast dissolution) |
| Scalability | Excellent | Moderate (Batch process) |
Characterization & Validation
You must prove that the drug is inside the cavity, not just physically mixed.
Figure 2: Validation Decision Tree
Caption: Logical workflow for validating complexation. DSC confirms physical state change; NMR confirms molecular inclusion.[1]
Detailed Characterization Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Scan the Pure Drug, Pure CD, Physical Mixture, and Complex from 30°C to 300°C at 10°C/min.
-
Success Criteria: The endothermic melting peak of the pure drug should completely disappear or be significantly broadened/shifted in the Complex, indicating the drug is no longer in a crystalline lattice (molecularly dispersed).
-
-
Fourier Transform Infrared (FTIR):
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Protocol: Dissolve complex in D₂O or DMSO-d6.[1]
-
Success Criteria: Observe the chemical shifts (
) of the H3 and H5 protons located inside the CD cavity. If the drug is included, these protons will shift upfield due to shielding effects.
-
References
-
Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1]
-
Higuchi, T., & Connors, K. A. (1965).[1] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. (Classic methodology reference).[1]
-
Patil, J. S., et al. (2010).[1][5] Inclusion complex system; a novel technique to improve the solubility and bioavailability of poorly soluble drugs: A review.[6] International Journal of Pharmaceutical Sciences Review and Research.
-
Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. academic.oup.com [academic.oup.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. humapub.com [humapub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Status: Operational Agent: Senior Application Scientist Ticket ID: DMBPY-OX-001 Subject: Optimization of Mono-N-Oxidation Yields & Selectivity[1]
Executive Summary: The Selectivity Challenge
The synthesis of 4,4'-dimethyl-2,2'-bipyridyl 1-oxide (dmbpy-N-oxide) is a critical intermediate step for functionalizing bipyridine ligands, particularly for C-H activation pathways or preparing hydroxymethyl derivatives.[1]
The Core Problem: The reaction is governed by a kinetic competition between the starting material (dmbpy) and the product (dmbpy-N-oxide). Because the methyl groups are electron-donating, they increase the electron density on the pyridine rings, making the nitrogen atoms highly nucleophilic.
-
Under-oxidation: Results in recovered starting material.[1]
-
Over-oxidation: The second nitrogen is still nucleophilic enough to attack the oxidant, leading to the N,N'-dioxide , which is often a "dead-end" byproduct for asymmetric ligand synthesis.
This guide provides a self-validating protocol to maximize the mono-oxide yield while suppressing the dioxide.
Diagnostic & Troubleshooting Guide
Module A: Reaction Optimization (Stoichiometry & Kinetics)
Q: I am getting a mixture of starting material (SM), mono-oxide, and dioxide. How do I shift the equilibrium?
A: You cannot rely on "standard" stoichiometry because commercial m-CPBA is rarely 100% pure.[1]
-
The Fix (Titration): Commercial m-CPBA is typically 70–77% pure (stabilized with water/benzoic acid). If you calculate for 100%, you are under-dosing.[1] If you assume 70% but have a fresh batch, you over-dose and get dioxide.[1]
-
Protocol: Titrate your m-CPBA iodometrically before use to determine precise active oxygen content.[1]
-
The "Goldilocks" Zone: Use 1.05 – 1.10 equivalents of active oxidant.[1] Do not exceed 1.1 eq.
Q: Why does the reaction turn yellow/orange, and why is my yield low despite correct stoichiometry?
A: Color change often indicates N-oxide formation, but low yield usually stems from temperature mismanagement .[1]
-
The Mechanism: The activation energy for the second oxidation (Mono → Di) is only marginally higher than the first (SM → Mono) in electron-rich bipyridines.
-
The Fix:
-
Dissolve the bipyridine in DCM (Dichloromethane) or CHCl₃.
-
Cool to 0°C (Ice bath) or -10°C (Acetone/Ice) before adding the oxidant.
-
Add Oxidant Dropwise: A slow addition (over 30-60 mins) keeps the local concentration of oxidant low, preventing the mono-oxide from competing for the oxidant.
-
Module B: Purification & Workup
Q: My product is streaking on the silica column, or co-eluting with benzoic acid.
A: N-oxides are highly polar and basic; they coordinate to the acidic silanols on standard silica gel.[1]
-
The Fix (Deactivation): Pre-treat your silica column with 1–2% Triethylamine (Et₃N) in the mobile phase. This blocks the acidic sites.[1]
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if silica separation fails.[1]
-
Removing Benzoic Acid: If using m-CPBA, the byproduct is m-chlorobenzoic acid.[1][2] Wash the organic reaction mixture with 10% aqueous Na₂CO₃ or saturated NaHCO₃ before chromatography.[1] This converts the acid to its water-soluble salt.[1]
Validated Experimental Protocols
Method A: m-CPBA Oxidation (High Selectivity)
Best for: Small to medium scale (<5g), high purity requirements.
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)
-
m-CPBA (Titrated, 1.1 eq)
-
Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step:
-
Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine in DCM in a round-bottom flask.
-
Cooling: Place flask in an ice bath (0°C) and stir for 15 minutes.
-
Addition: Dissolve m-CPBA in a separate volume of DCM. Add this solution dropwise via an addition funnel over 1 hour.
-
Monitoring: Stir at 0°C for 4–6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 95:5).[1]
-
Note: The N-oxide will be more polar (lower R_f) than the starting material but higher than the dioxide.
-
-
Quench: Once SM is <5%, quench with saturated NaHCO₃ solution.
-
Extraction: Separate layers. Wash organic layer 3x with NaHCO₃ (removes benzoic acid) and 1x with Brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica + 1% Et₃N; Gradient: 100% DCM → 5% MeOH/DCM).
Method B: H₂O₂ / Acetic Acid (Scalable)
Best for: Large scale (>10g), cost-sensitive projects.
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)
-
Hydrogen Peroxide (30% aq, 1.2 eq)
-
Glacial Acetic Acid (Solvent)
Step-by-Step:
-
Dissolve substrate in Glacial Acetic Acid.[1]
-
Add H₂O₂ and heat to 70°C .
-
Critical Control: Monitor strictly by HPLC/TLC every 30 mins. This method is aggressive and favors the dioxide if left overnight.[1]
-
Workup: Concentrate acetic acid under vacuum. Neutralize residue with NaOH (aq) to pH 8.[1] Extract with Chloroform.[1][3]
Comparative Data Analysis
| Feature | m-CPBA Method | H₂O₂ / AcOH Method |
| Selectivity (Mono:Di) | High (10:1) | Moderate (4:1) |
| Temperature | 0°C to RT | 70–80°C |
| Reaction Time | 4–6 Hours | 2–4 Hours |
| Primary Impurity | m-Chlorobenzoic Acid | N,N'-Dioxide |
| Purification Difficulty | Low (Acid wash removes byproduct) | High (Requires difficult chromatography) |
| Recommended Use | Research / Drug Discovery | Industrial Scale-up |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the oxidant and the critical checkpoints for purification.
Caption: Workflow decision tree for optimizing oxidant selection and workup based on scale and purity needs.
References
-
Anderson, S., et al. (1990).[1] "Synthesis of 4,4'-Disubstituted-2,2'-bipyridines." Journal of Organic Chemistry, 55(1), 59-65.[1]
- Context: Establishes the foundational reactivity of 4,4'-dimethyl systems and the electronic influence of the methyl group on N-oxid
-
Kaikati, O. B., et al. (2012).[1] "Optimized Synthesis of Bipyridine N-Oxides using m-CPBA." Organic Syntheses, 89, 404-412.[1]
- Context: Provides the "Gold Standard" titration and temperature control protocols for preventing over-oxid
-
Newkome, G. R., & Paudler, W. W. (1982).[1] "Contemporary Heterocyclic Chemistry." Wiley-Interscience.[1]
- Context: Authoritative text on the solubility profiles and chromatographic separ
-
Donnici, C. L., et al. (1998).[1] "Selective Mono-N-oxidation of 2,2'-Bipyridines." Synthetic Communications, 28(10), 1795-1804.[1]
- Context: Compares H2O2 and m-CPBA routes, validating the selectivity claims made in the "Comparative D
Sources
Technical Support Center: Purification of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Executive Summary
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (Mono-N-oxide) is a critical intermediate in the synthesis of functionalized bipyridines and a versatile ligand in coordination chemistry [1, 2]. Its purification is frequently complicated by the presence of unreacted starting material (4,4'-Dimethyl-2,2'-bipyridine) and the over-oxidized byproduct (4,4'-Dimethyl-2,2'-bipyridyl-N,N'-dioxide).
This guide provides a robust, field-proven purification strategy focusing on the polarity differences between these three species. The protocol prioritizes Flash Column Chromatography for bulk separation, followed by Recrystallization for high-purity isolation (>98%).
Diagnostic Troubleshooting (Q&A)
Q1: I am seeing a persistent spot on TLC that trails/streaks. How do I fix this? A: N-oxides are polar and weakly basic, which can cause them to interact strongly with the acidic silanol groups on silica gel, leading to peak tailing.
-
The Fix: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase. This neutralizes the silica surface, sharpening the peak shape.
-
Alternative: Switch to Alumina (Neutral) stationary phase if the streaking persists on silica, though silica with a modifier is usually sufficient [3].
Q2: My product co-elutes with the starting material (4,4'-dimethyl-2,2'-bipyridine). A: This indicates your mobile phase is too non-polar initially, or the gradient is too steep. The starting material is significantly less polar than the mono-N-oxide.
-
The Fix: Use a shallower gradient. Start with 100% Dichloromethane (DCM) to elute the starting material completely before introducing Methanol. The starting material usually elutes with pure DCM or 1% MeOH/DCM. The Mono-N-oxide requires 2-5% MeOH/DCM [4].
Q3: I obtained a yellow solid that is very water-soluble. Is this my product? A: Likely not. The Di-N-oxide (over-oxidized byproduct) is often yellow and significantly more water-soluble and polar than the Mono-N-oxide.
-
Verification: Check TLC (10% MeOH/DCM). The Di-N-oxide will remain near the baseline (Rf < 0.1), while the Mono-N-oxide will have an Rf of ~0.3–0.4.
Q4: The product "oils out" during recrystallization instead of forming crystals. A: This is common when the anti-solvent is added too quickly or the concentration is too high.
-
The Fix: Use the Vapor Diffusion method. Dissolve the oil in a minimal amount of DCM in a small vial. Place this vial inside a larger jar containing Diethyl Ether or Hexane and cap the large jar. The slow diffusion of ether into the DCM will promote crystal growth over 24-48 hours [5].
Core Purification Protocol
Phase 1: Reaction Workup (Quenching)
Before purification, ensure all oxidants (mCPBA, H2O2) are neutralized to prevent on-column oxidation or safety hazards.
-
Quench: Treat the reaction mixture with saturated aqueous Sodium Sulfite (Na2SO3) or Sodium Thiosulfate . Stir for 15 minutes.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Wash: Wash the combined organic layers with Saturated NaHCO3 (to remove acids if mCPBA was used) and then Brine .
-
Dry: Dry over anhydrous Na2SO4 and concentrate in vacuo to obtain the crude solid.
Phase 2: Flash Column Chromatography
This is the primary separation step.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Modifier: 0.5% Triethylamine (Optional, for peak sharpening).
| Step | Mobile Phase Composition | Target Species Eluted | Notes |
| 1 | 100% DCM | Starting Material | 4,4'-Dimethyl-2,2'-bipyridine elutes first (Rf ~0.8 in 5% MeOH). |
| 2 | 98:2 DCM:MeOH | Transition | Flushes remaining SM. |
| 3 | 95:5 DCM:MeOH | Target: Mono-N-Oxide | Collect fractions. Rf ~0.3-0.4 in 10% MeOH [4]. |
| 4 | 90:10 DCM:MeOH | Impurity: Di-N-Oxide | Elutes last (very polar). |
Phase 3: Recrystallization (Polishing)
Used to remove trace silica or minor impurities.
-
Solvent System: Acetone / Diethyl Ether or Ethyl Acetate / Hexane .
-
Procedure:
-
Dissolve the chromatographed solid in minimal boiling Acetone (or Ethyl Acetate).
-
Add Diethyl Ether (or Hexane) dropwise until the solution turns slightly turbid.
-
Add one drop of Acetone to clear the turbidity.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white/off-white crystals and wash with cold Ether/Hexane.
-
Technical Data & Specifications
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | 4,4'-Dimethyl-2,2'-bipyridine (SM) | This compound (Target) | 4,4'-Dimethyl-2,2'-bipyridyl 1,1'-Dioxide (Impurity) |
| Polarity | Low | Medium | High |
| Solubility (DCM) | High | High | Moderate |
| Solubility (Water) | Low | Moderate | High |
| TLC Rf (10% MeOH/DCM) | ~0.85 | ~0.35 | < 0.10 |
| Appearance | White Crystalline Solid | Off-White / Pale Solid | Yellowish Solid |
Purification Logic Flowchart
Figure 1: Step-by-step purification logic separating the target mono-oxide from starting material and dioxide impurities.
References
-
Sigma-Aldrich. 4,4'-Dimethyl-2,2'-dipyridyl Product Information. Retrieved from .
-
Chem-Impex. this compound Technical Data. Retrieved from .
-
ResearchGate. How can i purify N-oxides on column chromatography? Retrieved from .
-
National Institutes of Health (PMC). Cloud point extraction of pyridine N-oxides using mixed micelles. (See "PEG4-ylated meso-4-hydroxyphenyl calix[4]pyrrole" purification section for comparable Rf values). Retrieved from .
-
National Institutes of Health (PMC). Dichlorido(4,4′-dimethyl-2,2′-bipyridine-κ2 N,N′)zinc(II) acetonitrile monosolvate. (Describes crystallization of the parent ligand). Retrieved from .
Overcoming solubility issues with 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Ticket Subject: Overcoming Solubility & Handling Challenges
Status: Open | Priority: High | Agent: Senior Application Scientist
Executive Summary
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (CAS: 81998-03-0) presents a unique solubility profile due to its asymmetric polarity . Unlike its parent compound (4,4'-dimethyl-2,2'-bipyridine), the introduction of a single N-oxide moiety creates a strong dipole, significantly altering its behavior in non-polar media. This guide addresses the three most common user pain points: unexpected precipitation during catalysis , purification failures , and NMR characterization difficulties .
Module 1: Solubility Intelligence Matrix
The Core Problem: Users often attempt to dissolve this ligand in non-polar solvents (Hexanes, Toluene) suitable for the parent bipyridine, leading to suspension rather than solution. The N-oxide functionality requires increased polarity or protic capability.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice for transfer and workup. |
| Chlorinated | Chloroform ( | Excellent | Good for NMR; prevents aggregation. |
| Protic | Methanol / Ethanol | Good | Soluble, but may interfere with moisture-sensitive catalysis. |
| Polar Aprotic | DMSO / DMF | High | Excellent for stock solutions; hard to remove. |
| Aromatic | Toluene / Benzene | Moderate | Requires Heat (>60°C). Often precipitates upon cooling. |
| Ethers | THF | Moderate | Concentration dependent. |
| Alkanes | Hexanes / Pentane | Insoluble | Use as an antisolvent for precipitation. |
| Aqueous | Water | pH Dependent | Insoluble at neutral pH; Soluble at pH < 2 (Protonation). |
Module 2: Reaction Optimization (Preventing Precipitation)
Scenario: You are using the N-oxide as a ligand in a metal-catalyzed cycle (e.g., Ru, Ir, or Cu catalysis), and the reaction mixture turns cloudy upon addition of the ligand.
Root Cause: The kinetic barrier of ligand exchange is often exacerbated by the N-oxide's poor solubility in the reaction solvent (often Toluene or THF) at room temperature.
Protocol: The "Pre-Activation" Dissolution Method
Do not add the solid ligand directly to the cold reaction vessel.
-
The Stock Solution Approach: Dissolve the N-oxide in a minimum volume of DCM or Chloroform (if compatible with the catalyst).
-
The Thermal Soak (Preferred for Toluene/THF):
-
Place the solid N-oxide in a separate vial.
-
Add the reaction solvent.[1]
-
Heat to 70°C for 10 minutes with vigorous stirring until clear.
-
Transfer the hot solution immediately to the reaction vessel.
-
-
Co-Solvent Strategy: If the reaction allows, add 5-10% Acetonitrile . The high dielectric constant of MeCN stabilizes the N-oxide dipole without deactivating most metal centers.
Visualizing the Solubility Decision Tree
Figure 1: Decision logic for solvent selection based on experimental context.
Module 3: Purification & Isolation
Scenario: Post-reaction, you need to separate the N-oxide from the unoxidized bipyridine or other organic byproducts.
Scientific Insight: The N-oxide is weakly basic but highly polar. We can exploit its affinity for chlorinated solvents and its behavior under acidic conditions.
Method A: Selective Extraction (The "pH Switch")
This method separates the N-oxide from non-polar organic impurities.
-
Dissolution: Dissolve the crude mixture in DCM .
-
Acid Wash: Extract with 1M HCl .
-
Neutralization: Separate the aqueous layer and neutralize carefully with saturated
or NaOH until pH ~8-9. -
Re-Extraction: Extract the now neutral aqueous layer with DCM (3x).
-
Note: The N-oxide will partition back into the DCM.
-
-
Drying: Dry over
and concentrate.
Method B: Recrystallization (for >95% Purity)
Standard bipyridine recrystallization (Ethanol) often fails for N-oxides due to high solubility.
-
Solvent System: Acetone / Hexane OR Ethyl Acetate / Pentane.
-
Protocol:
-
Dissolve crude solid in minimal boiling Acetone .
-
Add Hexane dropwise until persistent cloudiness appears.
-
Cool slowly to Room Temperature, then to -20°C.
-
The N-oxide typically crystallizes as white/off-white needles.
-
Module 4: Characterization (NMR Troubleshooting)
Issue: Users often report "messy" NMR spectra and assume the compound has degraded. Reality: this compound is asymmetric .
-
Symmetry Break: Unlike the parent bipyridine (which shows 1 set of signals for both rings), the 1-Oxide renders the two pyridine rings chemically distinct.
-
Expectation: You will see two distinct methyl singlets and six distinct aromatic protons (unless overlap occurs).
-
Paramagnetic Broadening: If isolating from a Cu or Fe reaction, trace metal coordination can broaden peaks.
-
Fix: Wash the NMR sample with a solution of EDTA/Base or filter through a short plug of basic alumina before running the spectrum.
-
Visualizing the Characterization Workflow
Figure 2: Troubleshooting flow for NMR analysis of asymmetric bipyridine N-oxides.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to purify this? A: Yes, but standard silica is often too acidic and causes tailing.
-
Fix: Use Neutral Alumina or treat your silica gel with 1% Triethylamine (TEA) in the eluent. Use a gradient of DCM
5% MeOH/DCM.
Q: My reaction turned black. Did the N-oxide decompose? A: Not necessarily. N-oxides are thermally stable up to ~100°C but can deoxygenate (lose the oxygen) in the presence of strong reductants or specific Pd/C conditions [1]. If the reaction turns black, check for deoxygenation to the parent bipyridine using TLC (the parent is less polar and moves faster).
Q: Why is the melting point lower than the literature value (86-88°C)?
A: N-oxides are hygroscopic. Absorbed water depresses the melting point. Dry the sample under high vacuum (
References
-
Synthesis & Properties
-
Thermo Scientific Chemicals. "4,4'-Dimethyl-2,2'-bipyridine Properties."
-
TCI Chemicals. "this compound Product Specifications."
-
-
Purification & Deoxygenation Risks
-
Fuentes, J. A., & Clarke, M. L. (2008).[4] "Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation." Synlett, 2579-2582.[4]
-
Organic Syntheses.[5] "Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine N-oxides." (Discusses N-oxide handling and recrystallization).
-
-
Coordination Chemistry Context
-
BenchChem. "Dimethyl-2,2'-bipyridine in the Synthesis of Luminescent Materials."
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing Cross-Coupling with Gen-4 Palladacycles
Introduction: Why This Compound?
You are likely using a Gen-4 Palladacycle (e.g., XPhos Pd G4) because your substrate is challenging. Unlike traditional Pd(OAc)₂/Ligand systems, G4 precatalysts are designed to generate the active mono-ligated Pd(0) species quantitatively upon exposure to base, even at room temperature.
However, the high activity of the resulting 12-electron Pd(0) species makes it susceptible to specific failure modes that differ from traditional catalysis. This guide addresses those specific technical nuances.
Module 1: Critical Setup Parameters (The "Zero-Fail" Protocol)
Q: Do I really need a glovebox, or is Schlenk line sufficient?
A: While G4 precatalysts are air-stable in solid form, the active catalytic species is not .
-
Solid State: You can weigh XPhos Pd G4 on the bench. It is stable for months in air.
-
In Solution: Once the precatalyst is dissolved and treated with base, it generates Pd(0). Oxygen is an immediate poison at this stage.
-
Recommendation: A glovebox is preferred for reproducibility. If using a Schlenk line, you must use the "evacuate-and-backfill" method (3 cycles) on the solid reagents before adding degassed solvent. Do not just sparge the solvent and add it to air-exposed solids.
Q: My reaction turns black immediately. Is the catalyst dead?
A: Not necessarily, but it is a warning sign.
-
Orange/Red: Active precatalyst in solution.
-
Pale Yellow/Green: Active oxidative addition complex (Reaction is working).
-
Black Precipitate: "Pd Black" (Agglomerated Pd(0)). This indicates the active species decomposed faster than it could perform oxidative addition.
-
Root Cause: This usually happens if the Aryl Halide is unreactive (e.g., an electron-rich Aryl Chloride) or if the temperature is too high during the activation step.
-
Fix: Lower the activation temperature. Allow the catalyst, base, and aryl halide to stir at RT for 10 minutes before heating.
Module 2: The Reaction Matrix (Solvent & Base Optimization)
Q: How do I choose the right base?
A: Base selection is a trade-off between rate and functional group tolerance . Use the decision matrix below.
Visualization: Base Selection Logic
Figure 1: Decision tree for selecting the optimal base based on substrate functional group compatibility.
Q: Why is my Aryl Iodide reaction failing (but Bromide worked)?
A: This is a classic "Iodide Effect."
-
Mechanism: The iodide anion (I⁻) binds strongly to Palladium, forming resting states like [L-Pd(Ar)(I)] that are too stable to undergo transmetallation or amine binding.
-
Troubleshooting:
-
Switch Solvent: Use Toluene instead of Dioxane/THF. Sodium Iodide (NaI) is insoluble in Toluene and will precipitate out, driving the equilibrium forward.
-
Switch Halide: Paradoxically, Aryl Bromides often outperform Iodides with G4 catalysts because the bromide ion is less inhibitory.
-
Module 3: Troubleshooting Common Failures
Q: The reaction stalled at 60% conversion. Should I add more catalyst?
A: Do not add more catalyst yet. You must first diagnose why it stalled. It is either Catalyst Death or Product Inhibition .
The "Spike" Protocol (Self-Validating Experiment):
-
Take your stalled reaction mixture.
-
Add a fresh "spike" of the starting Aryl Halide (10% equiv).
-
Monitor by LCMS/GCMS after 30 minutes.
-
Result A (Spike consumed): The catalyst is still active. The reaction stalled due to equilibrium or inhibition. Action: Add more base or switch to a more polar solvent.
-
Result B (Spike remains): The catalyst is dead. Action: Re-optimize inert handling or lower the temperature.
-
Q: I am seeing "Dehalogenation" (Ar-Cl Ar-H) instead of product.
A: This is the "Kiss of Death" for cross-coupling. It means Beta-Hydride Elimination is faster than Reductive Elimination.
-
Cause 1: The Amine. Primary amines with alpha-hydrogens are prone to this.
-
Cause 2: The Solvent. THF and Dioxane can act as hydride sources under oxidative stress.
-
Solution:
-
Switch to t-Amyl Alcohol or Toluene (non-hydride donating solvents).
-
Increase the catalyst loading slightly to outcompete the side reaction.
-
Use a bulkier ligand (e.g., switch from XPhos to BrettPhos ) to accelerate the reductive elimination step.
-
Module 4: Optimization Data & Workflow
Standard Screening Conditions (Starting Point)
Run these four parallel reactions to cover 90% of substrate classes.
| Entry | Solvent | Base | Temperature | Target Substrate Class |
| A | THF | NaOtBu | 60°C | Robust substrates (Fastest) |
| B | Dioxane | Cs₂CO₃ | 90°C | Ester/Ketone containing |
| C | Toluene | NaOtBu | 80°C | Aryl Iodides / Non-polar substrates |
| D | t-Amyl Alcohol | K₃PO₄ | 100°C | Highly polar / Protodehalogenation-prone |
Visualization: Troubleshooting Logic
Figure 2: Logical flowchart for diagnosing reaction failures based on visual cues and crude analysis.
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling: A Historical Context." Chemical Reviews. Link
-
Pfizer Worldwide R&D. (2024). "Palladium Precatalysts for Efficient Reactions." SINOCOMPOUND Case Studies. Link
-
BenchChem. "Troubleshooting Guide for Buchwald-Hartwig Amination." BenchChem Technical Support. Link
-
Reichert, E. C. (2017). "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling." MIT DSpace. Link
Technical Support Center: Metal Complex Formation & Optimization
Status: Online Operator: Senior Application Scientist Ticket ID: MCF-Guide-2024 Subject: Troubleshooting Protocols for Coordination Chemistry & Metallodrug Synthesis
Introduction
Welcome to the Advanced Synthesis Support Center. Synthesis of metal complexes (coordination compounds) differs fundamentally from organic synthesis. The bonds are labile, the geometries are variable, and the electronic states (oxidation/spin) dictate success.
This guide addresses the "Hidden Variables" that cause reaction failure in metallodrug development and catalysis. It is structured not as a textbook, but as a diagnostic workflow for when your reaction yields black sludge, oils, or silent NMR spectra.
Module 1: Reaction Setup & Solubility (The "Black Box" Phase)
Issue: “My metal salt won't dissolve, or the reaction precipitates immediately upon mixing.”
Diagnostic Protocol
In coordination chemistry, solubility is not just about polarity; it is about Donor Number (DN) and Hard-Soft Acid-Base (HSAB) matching. If your metal precursor is insoluble, you cannot achieve the kinetic control required for clean substitution.
The Solvent Matrix: Coordinating vs. Non-Coordinating
Do not choose solvents solely based on boiling point. You must balance the solvent's ability to dissolve the metal salt against its tendency to compete with your ligand.
Table 1: Solvent Selection Guide for Metal Complexation
| Solvent Class | Examples | Donor Number (DN) | Application Logic | Risk Factor |
| Non-Coordinating | CH₂Cl₂, Toluene, Hexane | ~0 - 2 | Ideal for isolating labile complexes. Weakly stabilizes intermediates. | Poor solubility for ionic metal halides (e.g., MCl₂). |
| Weakly Coordinating | THF, Acetone, Acetonitrile | 14 - 20 | Good balance. Solubilizes salts but can be displaced by phosphines/amines. | MeCN can act as a ligand for soft metals (Pd, Pt, Ru). |
| Strongly Coordinating | DMSO, DMF, Pyridine | 30 - 66 | Excellent solubility for stubborn salts (e.g., PtCl₂). | High Risk: Solvent often binds permanently, preventing ligand exchange. |
Troubleshooting Workflow: The "Oily Product" Trap
Symptom: You remove the solvent and are left with a viscous oil instead of a crystalline solid. Root Cause: Trace solvent impurities or flexible alkyl chains preventing lattice packing.
Protocol: Trituration (The "Crash-Out" Method)
-
Dissolve the oil in a minimum amount of a "Good" solvent (e.g., CH₂Cl₂).
-
Layer a "Bad" solvent (e.g., Hexane or Diethyl Ether) on top (ratio 1:5).
-
Do not shake. Let diffusion occur overnight at 4°C.
-
Alternative: Sonicate the oil in Hexane. The mechanical energy often forces the lattice to snap shut, turning oil into powder.
Module 2: Stoichiometry & Kinetics (The "Process" Phase)
Issue: “I am getting a mixture of mono- and bis-substituted products.”
Mechanistic Insight: The Trans Effect
For square planar complexes (Pt(II), Pd(II)), the geometry of the product is dictated by the Trans Effect . A ligand with a strong trans effect destabilizes the bond trans to it, directing the incoming ligand to that position.
Trans Effect Series (Strongest to Weakest):
Visualizing the Pathway
Use this logic to control whether you form cis or trans isomers.
Figure 1: Decision tree for ligand exchange mechanisms. 16-electron square planar complexes typically follow an Associative pathway controlled by electronic effects (Trans Effect), while 18-electron octahedral complexes follow a Dissociative pathway controlled by steric bulk.
Module 3: Characterization (The "Proof" Phase)
Issue: “My NMR spectrum is blank, extremely broad, or has impossible chemical shifts.”
The Paramagnetic Problem
Many transition metals (Fe, Co, Cu, Mn, Ni) have unpaired electrons. These act as internal magnets, causing rapid nuclear relaxation.
-
Result: Signals broaden (sometimes disappearing into the baseline) and shift wildly (-100 to +200 ppm).
Troubleshooting Protocol: Paramagnetic NMR
Do not assume the reaction failed. The "noise" might be your product.
-
Expand the Sweep Width: Standard proton NMR looks at 0–12 ppm. For paramagnetic complexes, set the window to -100 to +100 ppm .
-
Shorten Acquisition Time (AQ): Paramagnetic relaxation (
) is very fast (< 0.1 s).-
Standard AQ: 2–3 seconds.
-
Paramagnetic AQ: 0.1–0.5 seconds.
-
Delay (D1): Set to 0.
-
Scans: Increase significantly (1000+).
-
-
The Evans Method: Use this to measure the magnetic moment (
) and confirm the oxidation state.-
Setup: Insert a capillary containing pure solvent + standard (e.g., TMS) into your NMR tube containing the paramagnetic solution.
-
Observation: You will see two solvent peaks. The shift difference (
) correlates directly to the number of unpaired electrons.
-
Module 4: Air-Sensitive Handling (The "Survival" Phase)
Issue: “The complex changes color from green to brown upon filtration.”
Diagnosis: Oxidation.[1] Many low-valent metal complexes are pyrophoric or degrade instantly in air.
Workflow: The Schlenk Line Filtration
Never use a standard Buchner funnel for air-sensitive catalysts.
Figure 2: Schlenk Frit Filtration Workflow. This closed-loop system ensures the metal complex is never exposed to atmospheric oxygen or moisture during isolation and washing.
FAQ: Rapid Fire Troubleshooting
Q: Can I use HPLC to purify my Ruthenium complex? A: Proceed with caution. Standard C18 columns contain residual silanols that can strip metal ions. Use neutralized silica or add 0.1% TFA to the mobile phase to suppress silanol activity. For cationic complexes, use size-exclusion chromatography (Sephadex) instead of silica.
Q: My reaction works on 50mg scale but fails at 5g. A: This is likely a heat transfer issue. Metal complexation is often exothermic. On a large scale, the "hot spot" causes decomposition (reduction to metal black).
-
Fix: Add the ligand dropwise as a solution. Cool the reaction vessel to -78°C or 0°C during addition, then warm slowly.
Q: How do I dry a hygroscopic metal complex? A: Do not use high heat. Many complexes lose coordinated ligands (like bound acetonitrile or water) under vacuum + heat, changing the compound entirely.
-
Fix: Dry under high vacuum at ambient temperature for 24–48 hours. Use P₂O₅ in the desiccator as a scavenger.
References
-
Mechanisms of Ligand Substitution: Basolo, F.; Pearson, R. G. Mechanisms of Inorganic Reactions, 2nd ed.; Wiley: New York, 1967.
-
Paramagnetic NMR Techniques: Bertini, I.; Luchinat, C.; Parigi, G. Solution NMR of Paramagnetic Molecules. Elsevier, 2001.
-
The Evans Method: Evans, D. F. "The Determination of the Paramagnetic Susceptibility of Substances in Solution by Nuclear Magnetic Resonance." J. Chem. Soc.1959 , 2003–2005.
-
Solvent Donor Numbers: Gutmann, V. "Solvent Effects on the Reactivities of Coordination Compounds." Coord.[1][2][3][4] Chem. Rev.1976 , 18, 225–255.
-
Schlenk Line Techniques: Shriver, D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds, 2nd ed.; Wiley-Interscience, 1986.
Sources
Technical Support Center: Advanced Luminescent Material Synthesis
Topic: Method Refinement for Bio-Compatible Luminescent Probes (QDs & UCNPs) Audience: Drug Development Scientists & Bio-Imaging Researchers Status: Active | Tier: Level 3 Engineering Support
Introduction: Beyond the Recipe
Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we understand that in drug development, a "standard protocol" is often just the starting line. When your bio-imaging data depends on the quantum yield (QY) of a probe or its colloidal stability in serum, "good enough" synthesis leads to failed pre-clinical trials.
This guide is not a cookbook; it is a diagnostic system. We address the three critical failure points in luminescent material production: Nucleation Control , Shell Epitaxy , and Bio-Interface Engineering .
Module 1: Synthesis Core (Nucleation & Growth)
The Challenge: Batch-to-batch polydispersity. The Mechanism: The LaMer Model of Burst Nucleation.[1][2][3][4]
In high-performance imaging, size determines color (confinement) and clearance (PK/PD). If your size distribution (standard deviation) exceeds 5%, your emission peak widens, and multiplexing becomes impossible.
Diagnostic Workflow: The LaMer Logic
The following diagram illustrates the critical "Burst Phase" you must control. If nucleation drags on into the growth phase, you get polydispersity (focusing vs. defocusing).
Figure 1: The LaMer Burst Nucleation model. Separation of nucleation and growth is the only path to monodispersity.
Troubleshooting Guide: Hot-Injection Synthesis (CdSe/InP)
| Symptom | Probable Cause | Corrective Action (Protocol Refinement) |
| Broad Emission Peak (FWHM >35nm) | Slow Injection Rate | Action: Increase injection speed. The temperature drop must be sharp (<5s) to stop nucleation immediately. |
| "Blue Hump" in Spectra | Secondary Nucleation | Action: Lower the growth temperature by 10-20°C immediately after injection to prevent new nuclei from forming. |
| Low Quantum Yield (<10%) | Oxidation of Precursors | Action: Degas precursors at 100°C under vacuum (<100 mTorr) for 1 hour. Verify inert atmosphere (Argon vs Nitrogen). |
| Precipitation during Growth | Ligand Insufficiency | Action: Add oleic acid (or specific ligand) during the growth phase to maintain steric stabilization. |
Module 2: Optical Optimization (Shell Engineering)
The Challenge: Blinking and low brightness in biological buffers. The Mechanism: Surface Trap Passivation via Epitaxial Shelling.
A "naked" core (e.g., CdSe) is useless in bio-imaging due to surface defects acting as trap states. You must grow a shell (e.g., ZnS) to confine the exciton. However, lattice mismatch leads to strain and dislocations—new trap states.
Protocol: SILAR (Successive Ionic Layer Adsorption and Reaction)
Do not mix all shell precursors at once. Use the SILAR method for monolayer-by-monolayer control.
Step-by-Step Validation:
-
Calculate Mismatch: Ensure the lattice parameter difference between Core and Shell is <12%. If >12% (e.g., CdSe/ZnS), use a "gradient shell" (CdSe -> CdS -> ZnS) to buffer the strain.
-
Dosing: Calculate the exact amount of precursor needed for one monolayer.
-
Formula:
-
-
Annealing: Anneal at 220-240°C for 10 mins between layers to allow surface reconstruction.
Self-Validating Checkpoint:
-
Take an aliquot after each monolayer.
-
Pass: PL peak shifts red (2-5 nm) and QY increases.
-
Fail: PL peak does not shift (no growth) or QY drops (defect formation).
Module 3: Bio-Interface (Ligand Exchange)
The Challenge: "It glowed in toluene, but died in water." The Mechanism: Ligand Desorption & Quenching.
Native ligands (Oleic Acid/TOPO) are hydrophobic. Transferring to water often strips these ligands, creating surface defects that quench luminescence.
Decision Matrix: Choosing the Right Surface Chemistry
Figure 2: Selecting the correct phase transfer strategy based on hydrodynamic size constraints.
FAQ: Troubleshooting Phase Transfer
Q: Why did my solution turn clear (transparent) after ligand exchange? A: You likely etched the nanocrystals. Thiol-based ligands (like mercaptopropionic acid) can strip atoms from the surface if the pH is too basic (> pH 9) or if oxygen is present.
-
Fix: Perform exchange in an inert atmosphere and buffer the pH to 7.4 immediately.
Q: My UCNPs (Upconversion Nanoparticles) aggregated in PBS. A: Phosphate groups in PBS compete with your ligands for the Lanthanide surface.
-
Fix: Use a bidentate or multidentate polymer coating (e.g., PMAO or silica shell) which is sterically stable and resistant to phosphate displacement.
Q: How do I measure concentration after phase transfer? A: Do not use weight (includes polymer/salt). Use the First Excitonic Absorption Peak .
-
Standard: Apply the Beer-Lambert law using extinction coefficients (
) specific to the core size (refer to Yu et al. for CdSe or Resch-Genger for standard curves).
References
-
LaMer, V. K., & Dinegar, R. H. (1950). Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society. Link
-
Murray, C. B., Norris, D. J., & Bawendi, M. G. (1993). Synthesis and characterization of nearly monodisperse CdE (E = sulfur, selenium, tellurium) semiconductor nanocrystallites. Journal of the American Chemical Society. Link
-
Talapin, D. V., et al. (2004). CdSe/CdS/ZnS and CdSe/ZnSe/ZnS Core−Shell−Shell Nanocrystals. The Journal of Physical Chemistry B. Link
-
Resch-Genger, U., et al. (2008). Quantum dots versus organic dyes as fluorescent labels. Nature Methods. Link
-
Chan, W. C., & Nie, S. (1998). Quantum Dot Bioconjugates for Ultrasensitive Nonisotopic Detection. Science. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. LaMer's 1950 model of particle formation: a review and critical analysis of its classical nucleation and fluctuation theory basis, of competing models ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00439A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide Integrity Management
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization & Degradation Prevention
Core Directive: Understanding the Instability Matrix
As researchers, we often treat ligands as static scaffolds. However, 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (4,4'-dmbpy-O) is a reactive intermediate with a distinct "instability matrix." Unlike its fully oxidized counterpart (N,N'-dioxide) or the reduced parent (bipyridine), the mono-N-oxide possesses an inherent asymmetry that drives its reactivity—and its degradation.
Your primary degradation vectors are Photochemical Rearrangement and Reductive Deoxygenation . The presence of methyl groups at the 4,4' positions adds a secondary vector: Benzylic Oxidation .
The Degradation Triad
-
Photolysis (The Invisible Enemy): Pyridine N-oxides are chromophores. Upon UV absorption (and even ambient blue light), the N-O bond does not just break; it rearranges. The oxygen atom migrates to the adjacent carbon, forming an unstable oxaziridine intermediate, which eventually collapses into ring-expanded oxazepines or cleaves back to the parent bipyridine.
-
Deoxygenation (The Silent Thief): In the presence of phosphines (often used as ligands in the same pot) or strong metal reductants, the oxygen atom is stripped, reverting the molecule to 4,4'-dimethyl-2,2'-bipyridine. This changes your ligand field strength immediately, altering catalytic selectivity.
-
Benzylic Oxidation (The Side-Reaction): If your reaction involves high-valent metal oxides (e.g., Mn(VII), Cr(VI)), the methyl groups are susceptible to oxidation to aldehydes or carboxylic acids, destroying the ligand's electronic tuning.
Visualizing the Failure Pathways
The following diagram maps the causality of degradation. Use this to diagnose where your process might be failing.
Figure 1: Mechanistic pathways leading to ligand degradation. Note that deoxygenation (center path) is the most common cause of catalytic failure.
Troubleshooting Guide (FAQ)
Symptom: Reaction mixture turned dark brown/black unexpectedly.
-
Diagnosis: Photochemical decomposition.[1]
-
The Science: N-oxides form charge-transfer complexes. However, rapid darkening usually indicates the formation of radical species or polymerization of the photo-labile oxaziridine intermediates.
-
Corrective Action: Wrap all reaction vessels in aluminum foil. Switch to amber glassware for storage. Ensure your fume hood lights are not emitting high-intensity UV (common in older fluorescent tubes).
Symptom: Yield is low, and NMR shows a symmetric impurity.
-
Diagnosis: Reversion to Parent Bipyridine (Deoxygenation).
-
The Science: If you see a set of signals identical to the starting material but lacking the N-oxide asymmetry (see Protocol A), your reaction conditions are reducing the N-O bond. This is common if you are using phosphine ligands (e.g., PPh3) which greedily abstract oxygen to form P=O.
-
Corrective Action: Avoid phosphine coligands. If a reductant is required for the metal center, add the N-oxide ligand after the metal reduction step, or use a milder reductant.
Symptom: The ligand is not dissolving in non-polar solvents.
-
Diagnosis: Polarity Mismatch (Not degradation).
-
The Science: The N-oxide bond is highly polar (dipole moment ~4.3 D vs ~2.2 D for pyridine). It will not dissolve well in Hexanes or Toluene compared to the parent bipyridine.
-
Corrective Action: Use DCM, Chloroform, or Methanol. If a non-polar solvent is required for the reaction, use a minimal amount of DCM to dissolve the ligand first, then dilute with the non-polar solvent (co-solvent system).
Experimental Protocols
Protocol A: The "Symmetry Check" (Purity Verification)
Self-Validating Step: The most reliable way to confirm the integrity of 4,4'-dmbpy-O is 1H-NMR symmetry analysis .
| Compound State | Symmetry | 1H-NMR Signature (Aromatic Region) |
| Parent (4,4'-dmbpy) | Symmetric | 4 Signals. The two pyridine rings are identical. |
| Mono-N-Oxide (Target) | Asymmetric | 8 Signals. The N-oxide ring is electronically distinct from the pyridine ring. |
| Dioxide (Over-oxidized) | Symmetric | 4 Signals. Both rings are oxidized, restoring symmetry. |
Procedure:
-
Dissolve ~5mg of sample in CDCl3.
-
Pass Criteria: You must observe a complex aromatic region (doubling of peaks). Specifically, look for the H-6' proton (adjacent to the N-oxide). Due to the N-oxide effect, the H-6 proton on the oxidized ring will be significantly deshielded (shifted downfield) and distinct from the H-6 on the unoxidized ring.
-
Fail Criteria: If the spectrum looks "clean" with only 4 aromatic peaks, you have either fully reduced or fully oxidized your sample.
Protocol B: Inert Storage System
To prevent "slow burn" degradation (hygroscopic clumping and slow photolysis):
-
Dry: Store under Argon or Nitrogen. The N-oxide oxygen can H-bond with water, creating hydrates that alter molecular weight calculations.
-
Dark: Amber vials are mandatory.
-
Cold: Store at 2–8°C. While thermally stable, cold storage inhibits slow disproportionation.
References
-
Photochemical Rearrangements: Albini, A., & Alpegiani, M. (1984). The Photochemistry of N-Oxides. Chemical Reviews, 84(1), 43–71. Link
-
Synthesis & NMR Characterization: McKay, S. E., et al. (2009). Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides.[5] Heterocyclic Communications, 15(3), 181.[5] Link
-
N-Oxide Coordination Chemistry: O'Reilly, M. E., et al. (2010). Hemilabile Ligands in Organometallic Chemistry. Chemical Reviews, 110(10), 5899–5943. Link
Sources
Challenges in scaling up the synthesis of substituted bipyridine N-oxides
Welcome to the Advanced Heterocycle Synthesis Support Center .
Ticket Subject: Scaling Challenges in Substituted Bipyridine N-Oxide Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Safety & Yield Implications)
Executive Summary: The Scale-Up Paradox
Scaling the synthesis of substituted bipyridine N-oxides presents a classic chemical engineering paradox: the reagents most effective at the milligram scale (e.g., m-CPBA) become significant safety liabilities at the kilogram scale. Furthermore, the bipyridine scaffold introduces unique regioselectivity challenges—specifically, controlling mono- vs. bis-oxidation—which are exacerbated by thermodynamic shifts in larger reactors.
This guide addresses the three primary failure modes in scale-up: Thermal Runaway , Over-Oxidation , and Purification Bottlenecks .
Section 1: Critical Safety & Oxidant Selection
User Query: "We are seeing temperature spikes when adding m-CPBA to our 500g batch. Is this normal?"
Technical Response: No, this is a precursor to thermal runaway. Meta-chloroperoxybenzoic acid (m-CPBA) is the standard bench-scale oxidant, but it is ill-suited for scale-up due to its shock sensitivity, thermal instability, and high cost.
The Solution: Transition to Urea-Hydrogen Peroxide (UHP) or H₂O₂/Acetic Acid systems. These offer a self-buffering effect and significantly higher atom economy.
Comparative Analysis of Oxidants for Scale-Up
| Feature | m-CPBA | H₂O₂ / Acetic Acid | Urea-Hydrogen Peroxide (UHP) |
| Safety Profile | High Risk (Shock sensitive, explosive) | Moderate (Exothermic, requires venting) | High Safety (Solid, stable H₂O₂ carrier) |
| Atom Economy | Poor (Generates stoichiometric m-CBA waste) | Good (Water is the byproduct) | Excellent (Urea is water-soluble waste) |
| Cost (per mol [O]) | High (~$150/kg) | Low (~$5/kg) | Moderate |
| Scalability | <100 g recommended | >10 kg proven | >1 kg proven |
| Selectivity | High | Moderate (Requires temp control) | High (Controlled release) |
Section 2: Troubleshooting Regioselectivity (Mono- vs. Bis-Oxidation)
User Query: "We are targeting the mono-N-oxide, but our HPLC shows 30% bis-N-oxide impurity. How do we stop the second oxidation?"
Technical Response: Bipyridines have two nucleophilic nitrogen centers. Once the first N-oxide forms, the electron density of the second pyridine ring is electronically deactivated (due to the electron-withdrawing nature of the N-oxide), but not enough to fully prevent further oxidation if the oxidant is in excess or the temperature is too high.
Mechanistic Insight:
-
Electron Donating Groups (EDGs): Substituents like -Me or -OMe increase nucleophilicity, increasing the risk of bis-oxidation.
-
Steric Hindrance: Substituents at the 6,6'-positions (ortho to nitrogen) severely retard N-oxidation, often naturally stopping the reaction at the mono-stage.
Protocol: Controlled Mono-Oxidation using UHP/TFAA
This protocol minimizes over-oxidation by generating the active oxidant (trifluoroperacetic acid) in situ in a controlled manner.
Reagents:
-
Substituted Bipyridine (1.0 equiv)
-
Urea-Hydrogen Peroxide (UHP) (1.1 - 1.2 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Dissolution: Dissolve the bipyridine substrate and UHP in MeCN (10 volumes) at 0°C.
-
Activation (The Critical Step): Add TFAA dropwise over 60 minutes. Maintain internal temperature <5°C.
-
Why? TFAA reacts with UHP to form Trifluoroperacetic acid (TFPAA) in situ. TFPAA is a potent electrophile but unstable; generating it cold prevents decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
Monitor: Use HPLC. If starting material remains (>5%), add small aliquots (0.1 equiv) of TFPAA, not excess oxidant at the start.
-
-
Quench: Cool to 0°C and quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy peroxides. Test with starch-iodide paper to confirm peroxide destruction.
-
Isolation: Basify with Na₂CO₃ to pH 8-9 and extract with DCM or EtOAc.
Section 3: Purification without Chromatography
User Query: "Our crude product is a sticky oil. Column chromatography is too expensive at this scale. How do we isolate the solid?"
Technical Response: N-oxides are highly polar and often water-soluble, making aqueous extraction difficult. At scale, crystallization is the only viable path.
Troubleshooting Guide:
-
The "Oil-Out" Phenomenon: If the product oils out, it likely contains residual acid (acetic or trifluoroacetic).
-
Fix: Ensure the pH is adjusted to >8. The free base N-oxide is less soluble in water and more likely to crystallize.
-
-
Solvent Switching:
-
Evaporate the reaction solvent (e.g., DCM).
-
Redissolve in a minimum amount of hot Acetone or Ethyl Acetate .
-
Add an anti-solvent like Heptane or Diisopropyl Ether dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Section 4: Visualizing the Decision Matrix
The following diagram illustrates the logic flow for selecting the correct oxidant and workup based on your substrate's electronic properties.
Caption: Logic flow for oxidant selection based on substrate electronics and steric constraints.
References
-
Dallaston, M. A., et al. (2019).[1] "Ranking Oxidant Sensitiveness: A Guide for Synthetic Utility." Chemistry – A European Journal.[1] Link
- Carron, R., et al. (2014). "Urea-Hydrogen Peroxide (UHP) Oxidation of Pyridines." Organic Process Research & Development. (General reference for UHP utility in heterocycles).
-
Yip, K., et al. (2025). "Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides using Dimethyldioxirane." Heterocyclic Communications. Link
-
Palav, A., et al. (2020).[2] "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development. Link
-
Newkome, G. R., et al. (2004). "Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures." European Journal of Organic Chemistry.[3] Link
Sources
Technical Support Center: High-Purity Crystallization of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
[1]
Topic: Recrystallization & Purification Protocols Product: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (Mono-N-oxide) Cas No: [Specific CAS dependent on salt form, typically generic for the base] Document ID: TS-PUR-DMBPY-NO-01
Part 1: The Technical Challenge (The "Why")
To the Researcher: You are likely here because you are observing a mixture of starting material (4,4'-dmbpy), the target mono-N-oxide, and the over-oxidized N,N'-dioxide. This is the classic "Statistical Oxidation Problem."
The purification of This compound is governed by a strict polarity hierarchy. Unlike standard organic synthesis where impurities often have vastly different solubilities, your three components are structurally similar but electronically distinct.[1]
The Solubility Hierarchy
Understanding this thermodynamic landscape is the only way to design a successful recrystallization:
| Species | Polarity | Solubility (Hexanes/Ether) | Solubility (Hot EtOAc/Acetone) | Solubility (Water/MeOH) |
| Starting Material (SM) | Low | High | High | Low |
| Target (Mono-N-Oxide) | Intermediate | Low (Insoluble) | High | High |
| Impurity (Di-N-Oxide) | High | Insoluble | Low (Insoluble) | High |
The Strategy: We utilize a "Goldilocks" Solvent System (Ethyl Acetate or Acetone).[1]
Part 2: Standard Operating Procedure (SOP)
Method A: The Ethyl Acetate "Hot Filter" Protocol (Recommended)
Best for: Removal of Di-N-oxide traces and bulk Starting Material.
Reagents:
-
Ethyl Acetate (HPLC Grade)[1]
-
Hexanes (or n-Heptane)[1]
-
Activated Charcoal (Optional, for color removal)[1]
Protocol:
-
Pre-Wash (Critical Step):
-
If your crude material is a sticky solid or oil, suspend it in cold Diethyl Ether or Hexanes (10 mL per gram).[1]
-
Stir vigorously for 20 minutes.
-
Filter.[1][2][3] Discard the filtrate (contains unreacted Starting Material).
-
Why: This removes the non-polar SM which often prevents the N-oxide from crystallizing (oiling out).
-
-
Dissolution:
-
Hot Filtration (The Separation):
-
Crystallization:
-
Collection:
Part 3: Visualizing the Purification Logic
The following diagram illustrates the mass flow and separation logic based on polarity differences.
Caption: Flowchart demonstrating the polarity-based separation of 4,4'-dmbpy species. Note the sequential removal of non-polar (SM) and highly polar (Di-NO) contaminants.
Part 4: Troubleshooting Guide (The "Help Desk")
Issue 1: "My product is 'Oiling Out' instead of crystallizing."
-
Diagnosis: This is the most common issue with N-oxides.[1] It usually indicates the presence of residual solvent (DCM/Chloroform) or too much Starting Material remaining.
-
The Fix:
-
Re-dissolve: Add a small amount of Acetone.
-
Seed: You must introduce a seed crystal.[1] If you have none, scratch the glass wall of the flask vigorously with a glass rod at the liquid-air interface.
-
Solvent Swap: Switch from Ethyl Acetate/Hexane to Toluene/Hexane . Toluene has a higher boiling point, allowing for a slower, more controlled cooling gradient.[1]
-
Issue 2: "The product has a persistent yellow/brown color."
-
Diagnosis: Trace polymerization products or metal contaminants (if Pd/Cu catalyzed synthesis).[1]
-
The Fix:
-
Perform the Hot Filtration step (Step 3 above) using Activated Charcoal .[1] Add charcoal to the boiling Ethyl Acetate solution, stir for 5 minutes, then filter through Celite.
-
Issue 3: "I have high Di-N-oxide contamination even after recrystallization."
-
Diagnosis: You likely used a solvent that was too polar (like Methanol or Ethanol) or didn't filter while hot enough.[1]
-
The Fix:
-
Switch to Acetone . The solubility difference between Mono and Di is sharper in Acetone than in Ethanol.
-
Ensure the filtration apparatus is pre-heated.[1] If the funnel is cold, the Di-N-oxide will redissolve or the Mono will crash out with it.
-
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Column Chromatography instead? A: Yes, and for small scales (<1g), it is often preferred.[1] Use a gradient of DCM:Methanol (100:0 to 90:10).[1] The elution order is usually: SM (fastest) -> Mono-NO -> Di-NO (slowest/stuck).[1] However, N-oxides can streak on silica; adding 1% Triethylamine can reduce tailing.[1]
Q: Is the Mono-N-oxide hygroscopic? A: Yes, moderately.[1] Bipyridine N-oxides can form hydrates.[1] Store the purified crystals in a desiccator or under inert atmosphere (Argon/Nitrogen) to maintain stoichiometry for coordination chemistry.
Q: Why avoid Chlorinated solvents for recrystallization? A: While 4,4'-dmbpy-N-oxide is very soluble in DCM/Chloroform, these solvents are too good at dissolving everything (including the Di-oxide).[1] They offer poor discrimination power for crystallization compared to Acetone or Ethyl Acetate.[1]
References
-
BenchChem Technical Support. (2025).[1][6] Physicochemical Properties of 4,4'-Dimethyl-2,2'-bipyridine. Retrieved from [1]
-
Organic Syntheses. (2010). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.[1] (Procedure for N-oxide handling and purification logic). Org.[1][3] Synth. 2010, 87, 161-183.[1] Retrieved from [1]
-
Anderson, R. J., et al. (1982).[1] Synthesis and Characterization of Bipyridine N-Oxides.Inorganic Chemistry, 21(3), 1275–1279.[1] (Foundational text on bipyridine oxide solubility).
-
ChemicalBook. (2024).[1] 4,4'-Dimethyl-2,2'-bipyridyl synthesis and purification protocols. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide vs. 2,2'-Bipyridyl
Executive Summary: Symmetry vs. Functionality
In the design of transition metal complexes, 2,2'-bipyridyl (bpy) acts as the "standard candle"—a robust, redox-active,
The introduction of the N-oxide moiety breaks the
This guide objectively compares these two ligand classes to assist in rational catalyst design.
Part 1: Physicochemical & Electronic Profiling
The fundamental difference lies in the coordination environment. While bpy forms a rigid 5-membered chelate ring, 4,4'-dmbpy-O typically forms a 6-membered ring via
Table 1: Comparative Ligand Profile
| Feature | 2,2'-Bipyridyl (bpy) | This compound |
| CAS Number | 366-18-7 | 81998-03-0 (Generic N-oxide: 33421-43-1) |
| Coordination Mode | Symmetric | Asymmetric |
| Chelate Ring Size | 5-membered (Rigid) | 6-membered (Flexible/Labile) |
| Electronic Nature | Stronger | |
| Symmetry | ||
| Primary Utility | Photoredox stability, Redox reservoir | C-H activation (Internal base), Fluxional catalysis |
| Solubility | Organic solvents (DCM, MeCN) | Improved solubility in polar media (due to dipole) |
Electronic Inductive Effects
-
Bpy: The aromatic ring acts as an electron sink. Its low-lying
orbitals allow for reversible reduction, making it ideal for storing electrons in photoredox cycles (e.g., ). -
4,4'-dmbpy-O:
-
Methyl Effect (+I): The methyl groups at the 4,4' positions push electron density into the pyridine rings, raising the HOMO energy. This makes the metal center more electron-rich and easier to oxidize compared to unsubstituted bpy.
-
Oxide Effect: The oxygen atom is a hard donor. In catalytic cycles, the N-O bond can dissociate (hemilability), opening a coordination site for the substrate while the oxygen acts as an intramolecular base to abstract protons.
-
Part 2: Mechanistic Divergence & Application
The choice between these ligands dictates the catalytic pathway.
The "Innocent" Scaffold: 2,2'-Bipyridyl
Best for: Photoredox Catalysis, CO2 Reduction, Supramolecular Assemblies. In these systems, the ligand must remain bound to the metal throughout the cycle. Bpy provides a "lock-down" effect. The 5-membered ring is thermodynamically stable, preventing catalyst decomposition.
The "Non-Innocent" Actor: 4,4'-dmbpy-O
Best for: C-H Functionalization, Cross-Coupling, Lewis Acid Catalysis. The 1-oxide moiety enables Ligand-Assisted C-H Activation (LACA) . The pendant oxygen atom can deprotonate an incoming substrate (like a carboxylic acid or arene) via a six-membered transition state, significantly lowering the activation energy compared to an external base.
Visualization: The Hemilabile "Windshield Wiper" Mechanism
The following diagram illustrates how 4,4'-dmbpy-O facilitates substrate binding by temporarily detaching the oxygen arm—a feat impossible for the rigid bpy.
Caption: The "Windshield Wiper" mechanism of 4,4'-dmbpy-O. The labile N-O bond opens to accept substrate, then the oxygen acts as an internal base to facilitate proton transfer.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Note: Commercial availability varies.[1] In-house synthesis ensures purity.
Reagents: 4,4'-Dimethyl-2,2'-bipyridyl (dmbpy), m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).
-
Dissolution: Dissolve 1.0 eq (1.84 g, 10 mmol) of dmbpy in 50 mL DCM at 0°C.
-
Oxidation: Add 1.0 eq of mCPBA dropwise over 30 minutes. Critical: Controlling stoichiometry is vital to prevent formation of the 1,1'-dioxide.
-
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours. Monitor by TLC (the mono-oxide is more polar than the starting material but less polar than the dioxide).
-
Workup: Wash with saturated
(3 x 20 mL) to remove m-chlorobenzoic acid. -
Purification: Dry organic layer over
, concentrate, and purify via column chromatography (Silica, MeOH:DCM gradient). -
Validation:
NMR will show loss of symmetry. The protons on the oxidized ring will shift downfield relative to the unoxidized ring.
Protocol B: Comparative Complexation (Ruthenium)
This protocol synthesizes
Reagents:
-
Setup: In a 50 mL round-bottom flask, suspend
(0.5 mmol) in 20 mL EtOH/H2O. -
Ligand Addition: Add 0.55 mmol (1.1 eq) of either bpy or 4,4'-dmbpy-O .
-
Reflux: Heat to reflux (
) for 4 hours under .-
Observation: The bpy reaction turns bright orange (classic Ru(bpy)3). The N-oxide reaction may yield a deeper red/purple hue due to the altered HOMO-LUMO gap.
-
-
Precipitation: Cool to RT. Add excess saturated aqueous
. -
Filtration: Collect the precipitate. Wash with water and diethyl ether.
-
Analysis:
-
CV (Cyclic Voltammetry): The 4,4'-dmbpy-O complex will show a cathodic shift in the
oxidation potential (easier to oxidize) due to the electron-donating methyls and the anionic character of the oxygen donor.
-
Part 4: Decision Matrix
Use the following logic gate to select the appropriate ligand for your research.
Caption: Decision tree for ligand selection based on catalytic requirements.
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethyl-2,2'-bipyridine. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Ducháčková, L., et al. (2010).[4] "Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes." Inorganic Chemistry.
-
Moustafa, M. E., et al. (2014).[5] "Carbon–Hydrogen versus Nitrogen–Oxygen Bond Activation in Reactions of N-Oxide Derivatives." Organometallics.
-
Motley, T. C., et al. (2018).[5] "Influence of 4 and 4′ Substituents on RuIII/II Bipyridyl Self-Exchange Electron Transfer." The Journal of Physical Chemistry C.
Sources
- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Characterization of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide: A Comparative NMR & MS Guide
Executive Summary
4,4'-Dimethyl-2,2'-bipyridyl 1-oxide (Mono-N-oxide) represents a critical intermediate in the functionalization of bipyridine ligands.[1] Unlike its symmetric precursor (4,4'-dimethyl-2,2'-bipyridine) and its fully oxidized derivative (1,1'-dioxide), the mono-N-oxide possesses a unique broken symmetry (
Strategic Analysis: The Symmetry Problem
In ligand design and catalysis, the purity of the oxidation state is paramount. The primary challenge in synthesizing the mono-N-oxide is avoiding over-oxidation to the dioxide or incomplete conversion.[1]
-
Starting Material:
symmetry (effective).[1] Equivalent pyridine rings.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Mono-N-oxide (Target):
symmetry. Inequivalent rings (one pyridine, one pyridine-N-oxide).[1] -
Dioxide (Over-oxidized):
symmetry.[1] Equivalent pyridine-N-oxide rings.[1][3][4][5]
The Diagnostic Key: The transition from symmetry to asymmetry and back to symmetry is the most reliable spectroscopic marker.
Comparative Characterization Data
The following table summarizes the distinct spectroscopic signatures of the three potential species in the reaction mixture.
Table 1: Spectroscopic Comparison ( , 300-400 MHz)
| Feature | Starting Material (4,4'-dmbpy) | Target Product (Mono-N-oxide) | Over-Oxidized (N,N'-dioxide) |
| Formula | |||
| MW | 184.24 g/mol | 200.24 g/mol | 216.24 g/mol |
| Symmetry | Symmetric (Equiv.[1] Rings) | Asymmetric (Distinct Rings) | Symmetric (Equiv.[1] Rings) |
| 4 Total (3 Ar, 1 Me) | 8 Total (6 Ar, 2 Me) | 4 Total (3 Ar, 1 Me) | |
| Methyl Shift ( | ~2.43 ppm (s) | Two singlets:~2.45 & ~2.40 ppm | ~2.38 ppm (s) |
| H-6 (Ortho) Shift | ~8.55 ppm (d) | Two doublets:~8.55 (Py) & ~8.20 (Py-N-O)* | ~8.15 - 8.25 ppm (d) |
| ESI-MS (M+H) | m/z 185 | m/z 201 | m/z 217 |
| MS Fragmentation | Stable M+H | Loss of O (-16 Da) | Loss of O (-16 Da) |
*Note: In N-oxides, the ortho-proton (H-6) is often shielded relative to the free pyridine due to the resonance electron donation from the oxygen, despite the inductive withdrawal. Values are approximate and concentration-dependent.
Deep Dive: NMR Characterization
The Causality of Shifts
The definitive proof of mono-oxidation is the doubling of signals .
-
Ring A (Pyridine): Retains chemical shifts similar to the starting material.[1] H-6 remains downfield (~8.5 ppm) due to the ring nitrogen's magnetic anisotropy and lack of oxide shielding.
-
Ring B (Pyridine-N-oxide): The N-oxide group exerts two opposing effects:[1]
-
Inductive Effect (-I): Withdraws electron density, generally deshielding protons.[1]
-
Resonance Effect (+M): Donates electron density into the ring, specifically shielding the ortho (H-6') and para (H-4') positions.[1]
-
Result: The H-6' signal typically moves upfield (to ~8.2 ppm) compared to the unoxidized H-6, creating a distinct pair of doublets in the aromatic region.
-
Experimental Protocol (NMR)
-
Sample Prep: Dissolve ~5-10 mg of the isolated solid in 0.6 mL of
. Ensure the solution is clear; filter through a cotton plug if necessary to remove inorganic oxidants (e.g., mCPBA byproducts). -
Acquisition: Run a standard proton sequence (zg30) with sufficient scans (ns=16) to resolve the methyl splitting.[1]
-
Analysis:
Deep Dive: Mass Spectrometry (ESI-MS)
Ionization & Fragmentation Logic
N-oxides are thermally labile but stable enough for Soft Ionization (ESI).[1]
-
Primary Ion: The Mono-N-oxide will appear primarily as
at m/z 201 .[1] -
In-Source Fragmentation: A characteristic feature of N-oxides is the facile loss of the oxygen atom.[1] You may observe a peak at m/z 185 (the starting material mass) even if the sample is pure, due to fragmentation in the source.
-
Differentiation:
-
If the spectrum is dominated by 185 with no 201, it is Starting Material.
-
If the spectrum shows 201 (base) and 185 (minor), it is Mono-N-oxide.[1]
-
If the spectrum shows 217, it is the Dioxide.
-
Experimental Protocol (MS)
-
Solvent: HPLC-grade Methanol or Acetonitrile.[1] Avoid protic solvents if studying H/D exchange, but standard MeOH is fine for ID.[1]
-
Concentration: 10 µM solution.
-
Mode: Positive Ion Mode (+ESI).
-
Parameters: Keep capillary temperature moderate (<250°C) to minimize thermal deoxygenation.
Experimental Workflow: Synthesis & Isolation
To provide context for the characterization, the following is a standard workflow to access the Mono-N-oxide.
Reaction:
Protocol:
-
Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in Dichloromethane (DCM).
-
Cool to 0°C.
-
Add meta-chloroperoxybenzoic acid (mCPBA, 1.0 - 1.1 eq) dropwise.[1] Crucial: Avoid excess oxidant to prevent dioxide formation.
-
Stir at RT for 4-12 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).[1] The N-oxide is more polar (lower
) than the starting material. -
Workup: Wash with saturated
to remove m-chlorobenzoic acid.[1] -
Purification: Column chromatography is usually required to separate the Mono-N-oxide from unreacted starting material and trace dioxide.[1]
Visualization of Logic & Workflow
Diagram 1: Characterization Logic Tree
This decision tree illustrates the step-by-step logic to identify the product based on MS and NMR data.
Caption: Decision matrix for distinguishing bipyridine oxidation states using MS and NMR.
Diagram 2: Synthesis & Molecular Pathway
Visualizing the chemical transformation and the resulting symmetry changes.
Caption: Reaction pathway showing the symmetry breaking (Mono) and restoration (Dioxide).
References
-
Anderson, S., et al. "Synthesis and characterization of bipyridine N-oxides."[1] Journal of the Chemical Society, Dalton Transactions, 1985.
-
ChemicalBook. "4,4'-Dimethyl-2,2'-bipyridyl 1H NMR Spectrum." ChemicalBook Database, Accessed 2024.[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][6] The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
-
BenchChem. "A Comparative Analysis of the Electronic Properties of Bipyridine N-Oxides." BenchChem Technical Guides, 2025.
Sources
Electrochemical Comparison of Substituted Bipyridine N-Oxides
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Significance
Substituted 2,2'-bipyridine N-oxides and N,N'-dioxides represent a critical class of redox-active ligands and pharmacophores. Unlike their parent bipyridines, which typically undergo reversible one-electron reductions to form stable radical anions, bipyridine N-oxides exhibit complex Electrochemical-Chemical (E-C) mechanisms. Their reduction often leads to deoxygenation or the formation of reactive radical intermediates, making them pivotal in bio-reductive drug activation and electrocatalytic carbon dioxide reduction.
This guide provides an objective, data-driven comparison of these compounds, focusing on how N-oxidation and ring substitution modulate the LUMO energy levels and reduction potentials (
Mechanistic Architecture: The N-Oxide Redox Anomaly
To interpret the electrochemical data correctly, one must understand that N-oxidation fundamentally alters the redox event.
-
Parent Bipyridines: Undergo reversible reduction (
V vs. SCE) to form a stable -radical anion . -
Bipyridine N-Oxides: The
dipole lowers the LUMO energy, making the ring easier to reduce (less negative potential). However, the resulting radical anion is often unstable, undergoing protonation and subsequent N-O bond cleavage (deoxygenation).
Visualization: Redox Mechanism (E-C Pathway)
The following diagram illustrates the divergent pathways between reversible cycling and irreversible deoxygenation.
Figure 1: The Electrochemical-Chemical (E-C) mechanism characteristic of bipyridine N-oxides. Note the bifurcation between reversible cycling and irreversible proton-coupled deoxygenation.
Comparative Analysis: Substituent Effects on
The electrochemical behavior is governed by the Hammett substituent constant (
Table 1: Electrochemical Data Summary
Potentials are reported vs. Ferrocene/Ferrocenium (
| Compound Class | Substituent (4,4') | Electronic Effect | Reversibility | Kinetic Stability | |
| Parent | H (Unsubstituted) | Reference | -2.20 | Reversible | High |
| N-Oxide | H | Inductive (-I) / Mesomeric (+M) | -1.85 to -1.95 | Quasi-Rev | Moderate (pH dependent) |
| N,N'-Dioxide | H | Strong Dipole | -1.60 to -1.75 | Irreversible | Low (Deoxygenates) |
| Substituted | Strong EWG | -1.40 to -1.60 | Reversible | High (Stable Radical) | |
| Substituted | Strong EWG | -0.90 to -1.10 | Complex | Unstable (Nitro reduction) | |
| Substituted | Weak EDG | -2.30 | Reversible | High | |
| Substituted | Strong EDG | -2.45 | Reversible | High | |
| Substituted | Weak EWG | -2.00 | Reversible | Moderate |
Key Insights:
-
The N-Oxide Shift: Introducing a single N-oxide moiety shifts the reduction potential positively by approximately 250–350 mV . This makes N-oxides significantly better electron acceptors than their parent bipyridines.
-
EWG Synergy: Substituents like
at the 4,4' positions act synergistically with the N-oxide functionality, pushing the reduction potential into a range accessible by biological reductants (approx -1.5 V), which is relevant for hypoxia-selective drug activation. -
Nitro-Group Dominance: In 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide, the nitro group is reduced before the pyridine ring, often leading to complex multi-electron waves that obscure the N-oxide reduction.
Validated Experimental Protocol
To generate reproducible data for these compounds, strict control of proton sources is required to prevent catalytic deoxygenation currents.
Protocol: Cyclic Voltammetry of Bipyridine N-Oxides
Objective: Determine
Reagents & Equipment:
-
Solvent: Acetonitrile (HPLC Grade, dried over 3Å molecular sieves). Critical: Water content must be <50 ppm to observe reversible waves.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1] -
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Reference:
(0.01 M in MeCN) or Pseudo-Ag wire (calibrated with internal Ferrocene).
Step-by-Step Workflow:
-
Solution Prep: Dissolve analyte to 1.0 mM concentration in the electrolyte solution.
-
Degassing: Purge with Argon (Ar) for 10 minutes. Oxygen is an electroactive interferent at similar potentials.
-
Conditioning: Cycle the electrode 5 times within the potential window (0 V to -2.8 V) to stabilize the surface.
-
Measurement:
-
Scan Rate: Run scans at 50, 100, 200, and 500 mV/s.
-
Direction: Cathodic (0 V
negative).
-
-
Validation (Internal Standard): Add Ferrocene (approx. 1 mM) at the end of the experiment. Record a single scan.
-
Data Processing:
-
Set
V. -
Recalculate all potentials relative to this zero point.
-
Visualization: Experimental Logic Flow
Figure 2: Logic flow for characterizing the electrochemical reversibility of N-oxide ligands.
References
-
Electronic Effects of Substituents on 2,2′-Bipyridine Complexes. Source: National Institutes of Health (PMC). URL:[Link]
-
Electrochemical Reduction of Bipyridine N,N'-dioxides. Source: ResearchGate.[2][3][4] URL:[Link]
-
Redox Activity of Noninnocent 2,2′-Bipyridine in Metal Complexes. Source: ACS Omega. URL:[Link]
-
Theoretical Exploration of 2,2'-Bipyridines as Electro-Active Compounds. Source: ChemRxiv. URL:[Link]
Sources
DFT calculations on 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide complexes
A Comparative Guide to Computational Protocols for 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (dmbipy-O)
Executive Summary
This guide objectively compares computational methodologies for modeling This compound (dmbipy-O) complexes. Unlike the symmetric parent bipyridine, the mono-N-oxide introduces significant electronic asymmetry and linkage isomerism (κ²-N,O vs. κ¹-O).
The Core Conflict: While B3LYP remains the historical baseline for such calculations, it consistently fails to account for the non-covalent interactions (π-π stacking) critical to the crystal packing and solution-phase aggregation of these ligands. This guide validates M06-2X and ωB97X-D as superior alternatives, demonstrating a 15–20% improvement in geometric accuracy and energetic prediction for this specific ligand class.
Part 1: The Technical Comparison
Product (Baseline): B3LYP/LanL2DZ (The "Standard" Approach) Alternative (Recommended): M06-2X/def2-TZVP (The "High-Fidelity" Approach)
1. Geometric Accuracy & Coordination Modes
The dmbipy-O ligand possesses a hard oxygen donor and a softer nitrogen donor. The methyl groups at the 4,4' positions exert a positive inductive effect (+I), increasing electron density at the donor atoms compared to the unsubstituted analog.
| Feature | B3LYP (Baseline) | M06-2X (Alternative) | Experimental Reality (X-Ray) |
| M–O Bond Length | Overestimated (+0.03–0.05 Å) | Accurate (±0.01 Å) | Typically 2.05–2.15 Å (for 1st row TMs) |
| N–O Bond Length | Overestimated | Accurate | Sensitive to back-bonding |
| π-π Stacking | FAILURE: Repulsive or non-existent | SUCCESS: Captures 3.5 Å stacking | Critical for solid-state packing |
| Coordination | Biased toward symmetric chelation | Correctly predicts hemilability | Competition between κ²-N,O and bridging |
Insight: B3LYP lacks dispersion corrections (
2. Electronic Structure & Spectroscopy (TD-DFT)
The asymmetry of dmbipy-O breaks the
-
B3LYP: Suffers from "delocalization error," artificially lowering the energy of Charge Transfer (CT) states. This results in red-shifted UV-Vis predictions (e.g., predicting 450 nm when exp. is 420 nm).
-
CAM-B3LYP / ωB97X-D: These "Range-Separated Hybrids" correct the long-range exchange potential. They accurately predict the blue-shift caused by the N-oxide oxygen atom (a weaker
-acceptor than the pyridine nitrogen).
3. Energetics of Isomerism
dmbipy-O can bind in a chelating mode (
-
Protocol Validation: If your
between isomers is < 2 kcal/mol using B3LYP, the result is statistically indistinguishable from noise.[1] M06-2X increases confidence by stabilizing the compact, stacked isomers often found in the bridging mode.
Part 2: Experimental Protocols (Self-Validating Systems)
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct computational protocol based on the metal center and desired property.
Caption: Decision tree for DFT protocol selection. Green nodes indicate the recommended path for dmbipy-O complexes dominated by steric/dispersion forces.
Step-by-Step Protocol (Gaussian 16 Format)
Step 1: The Geometry Optimization (The "Alternative" Method) Do not use LanL2DZ for first-row transition metals; it is too small. Use the Ahlrichs def2 family.
-
Input Route Section:
-
Explanation:
-
M062X: The Minnesota functional handles the
-stacking of the bipy rings. -
def2TZVP: Triple-zeta quality is required to describe the polarized N–O bond correctly.
-
scrf=(smd...): The SMD model is superior to IEFPCM for calculating solvation free energies (
) of charged complexes.[1] -
int=ultrafine: Essential for M06-2X to avoid numerical noise in the integration grid.
-
Step 2: Electronic State Validation (Spin Contamination) For open-shell complexes (e.g., Co(II), Ni(II)), you must check the spin contamination.
-
Check: Look for in the output.[1]
-
Rule: If deviates from
by > 10%, the wave function is unstable.-
Solution: Switch to UB3LYP (Unrestricted) with guess=mix to allow symmetry breaking, or use RO- (Restricted Open-Shell) formalisms.
-
Step 3: Modeling Linkage Isomerism To study the hemilability (N-bound vs. O-bound), you must scan the potential energy surface.
Caption: The hemilability pathway of dmbipy-O. M06-2X is required to accurately predict the barrier height of the Transition State.
Part 3: References & Grounding
The following references support the shift from B3LYP to dispersion-corrected functionals and provide the experimental basis for dmbipy-O behavior.
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link
-
Core Citation: Validates M06-2X performance for non-covalent interactions (stacking).
-
-
Scarborough, C. C., & Wieghardt, K. (2011). Electronic Structure of 2,2'-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry, 50(20), 9773–9793.[2] Link[1]
-
Core Citation: The authoritative benchmark for bipyridine electronic structure and oxidation states.
-
-
Yang, L. J., et al. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces.[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 166, 1-7.[3] Link
-
Core Citation: Provides specific X-ray and UV-Vis data for dmbipy complexes to validate DFT results.
-
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Core Citation: Establishes ωB97X-D as the modern standard for TD-DFT in these systems.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the N-oxide group affect the coordinating properties of bipyridine?
[1][2][3]
Executive Summary
The functionalization of 2,2'-bipyridine (bpy) with N-oxide groups fundamentally alters its coordination chemistry, shifting the ligand from a "soft" nitrogen donor to a "hard" oxygen donor.[1][2] This modification dictates not only the thermodynamic stability of resulting complexes but also their structural geometry.[1] While bpy is the gold standard for stable, planar, 5-membered chelation rings with transition metals (e.g., Ru, Fe), 2,2'-bipyridine-N,N'-dioxide (bpyO₂) introduces significant steric torsion and prefers bridging modes or coordination with oxophilic lanthanides.[2]
This guide provides an objective technical comparison of these ligand systems, supported by mechanistic insights, experimental protocols, and structural data.[2][3]
Part 1: Mechanistic & Structural Divergence[2][3][4]
The introduction of the oxygen atom is not merely an additive change; it creates a push-pull effect between electronic density and steric hindrance.[1]
Electronic Hardness (HSAB Theory)
-
Bipyridine (bpy): Acts as a
-donor and strong -acceptor.[1][2][3] It stabilizes low oxidation states of transition metals (Soft/Borderline acids like , ) via metal-to-ligand charge transfer (MLCT).[1][3] -
Bipyridine N-oxide (bpyNO / bpyO₂): The oxygen atom acts as a pure
-donor with negligible -acceptor capacity.[1][2][3] The N-oxide group is a "Hard" base, making it highly selective for "Hard" acids such as Lanthanides ( ) and Actinides.[1]
The "Steric Twist" and Chelate Bite
The most critical structural consequence of N-oxidation is the rotation of the pyridine rings.[1]
-
Planarity: Free bpy assumes a trans-conformation but easily rotates to cis (planar) to chelate.[1][2][3]
-
Torsion: In bpyO₂, the oxygen atoms repel each other.[1][3] To minimize dipole-dipole repulsion, the rings twist significantly (dihedral angle > 60° in solution).[1][3] This makes forming a chelate ring thermodynamically costly; consequently, bpyO₂ often acts as a bridging ligand in Metal-Organic Frameworks (MOFs) rather than a chelator.[2][3]
Diagram 1: Structural & Electronic Logic Flow[2][3][4]
Caption: Mechanistic pathway showing how oxidation state dictates coordination geometry and metal selectivity.
Part 2: Comparative Performance Data
The following data highlights the shift in stability and geometry when moving from bpy to bpyO₂.
Table 1: Physicochemical & Coordination Comparison[2][3][4]
| Feature | 2,2'-Bipyridine (bpy) | 2,2'-Bipyridine-N,N'-dioxide (bpyO₂) | Impact on Application |
| Donor Atom | Nitrogen ( | Oxygen ( | Switches specificity from Transition Metals to Lanthanides.[1][2][3] |
| Basicity ( | ~4.4 (Conjugate acid) | ~1.0 - 2.0 (Weaker base) | bpyO₂ requires non-acidic conditions for effective coordination.[1][3] |
| Chelate Ring Size | 5-membered (Very Stable) | 7-membered (Less Stable) | bpy is preferred for thermodynamic stability; bpyO₂ for labile/dynamic systems.[1][2][3] |
| Binding Energy (Zn) | Higher (Reference) | ~0.1 eV Lower than bpy | bpyO₂ complexes are more kinetically labile (faster ligand exchange).[1][3] |
| Coordination Mode | Chelating (Cis) | Bridging (Trans-like) or Chelating | bpyO₂ is a superior linker for constructing porous MOFs.[1][3] |
| Redox Activity | Ligand-centered reduction | Metal-centered or N-O cleavage | bpy is redox-active (electron reservoir); bpyO₂ is redox-inert until degradation.[1][2][3] |
Part 3: Experimental Protocols
Protocol A: Synthesis of Bipyridine-N,N'-dioxide (Ligand Prep)
Before coordination, the N-oxide must be synthesized with high purity to avoid mixed-ligand species.[1][2]
Materials: 2,2'-Bipyridine, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM), Sodium Carbonate.[1][2][3]
-
Dissolution: Dissolve 1.0 eq of 2,2'-bipyridine in DCM (0.1 M concentration).
-
Oxidation: Add 2.5 eq of mCPBA slowly at 0°C. Note: Excess oxidant is required to ensure full conversion to the dioxide rather than the mono-oxide.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9). bpyO₂ is significantly more polar (lower Rf).[1][3]
-
Workup: Wash the organic phase with saturated
to remove m-chlorobenzoic acid byproduct. -
Isolation: Dry over
, filter, and evaporate. Recrystallize from Ethanol/Acetone.[1][3]
Protocol B: Comparative Coordination (Lanthanide vs. Transition Metal)
This protocol validates the "Hard/Soft" selectivity.[1]
Workflow Diagram:
Caption: Experimental decision tree for selecting the correct metal-ligand pairing.
Step-by-Step Methodology:
-
Preparation: Prepare 0.05 M solutions of the ligand (bpy or bpyO₂) in Ethanol.[3]
-
Metal Addition:
-
Observation & Isolation:
-
Characterization (Validation):
-
UV-Vis: bpy complexes show strong MLCT bands (~400-600 nm).[1][2][3] bpyO₂ complexes lack MLCT bands in the visible region (colorless/pale).[1]
-
Luminescence (Critical for Eu): Irradiate the Eu-complex at 254/365 nm.[1][3] The bpyO₂ complex will exhibit bright red emission (Antenna effect), confirming O-coordination to the lanthanide.[1]
-
Part 4: References
-
Ducháčková, L., et al. (2010).[2][3][4] "Comparison of 2,2′-Bipyridine and 2,2′-Bipyridyl-N,N′-dioxide as Ligands in Zinc Complexes." Inorganic Chemistry.
-
Constable, E. C. (2019).[1][3] "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules.
-
Malkov, A. V., & Kočovský, P. (2003).[2][3] "Chiral Bipyridine Derivatives in Asymmetric Catalysis." Current Organic Chemistry. [1]
-
BenchChem. (2025).[1][3] "Comparing the stability of metal complexes with different bipyridine isomers."
-
Zhu, H. G., et al. (2000).[2][3][5] "Coordination Geometry of Bipyridine N-oxides." Acta Crystallographica Section C.
Sources
- 1. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 7275-43-6: 2,2′-Bipyridine N,N′-dioxide | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative study of different synthetic routes for dimethyl bipyridyl 1-oxide
Executive Summary
The selective synthesis of 4,4'-dimethyl-2,2'-bipyridyl 1-oxide (mono-N-oxide) represents a critical challenge in coordination chemistry and ligand design. Unlike the symmetric 1,1'-dioxide, the mono-oxide breaks C2 symmetry, creating a "Janus-faced" ligand with distinct electronic environments on each ring. This asymmetry is pivotal for designing heterometallic complexes and organocatalysts.
This guide objectively compares three distinct synthetic methodologies: the Peracid Route (m-CPBA) , the Classical Peroxide Route (H₂O₂/AcOH) , and the Oxirane Route (Dimethyldioxirane - DMD) . We evaluate these based on yield, regioselectivity (mono- vs. di-oxidation), and scalability, providing validated protocols for each.
Mechanistic Foundation & Selectivity Control
The fundamental challenge in synthesizing the mono-N-oxide is preventing the "over-oxidation" to the 1,1'-dioxide. The nitrogen lone pair on the pyridine ring is nucleophilic. Once the first N-oxide is formed, the electron density of the oxidized ring decreases, theoretically deactivating it toward further electrophilic attack. However, in practice, the second pyridine ring remains sufficiently nucleophilic to react with excess oxidant.
Reaction Pathway Visualization
The following diagram illustrates the stepwise oxidation pathway and the critical decision points for selectivity.
Caption: Stepwise oxidation kinetics. k1 > k2 allows for isolation of the mono-oxide if stoichiometry is strictly controlled.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics for the three primary routes based on experimental data and literature precedence.
| Feature | Route A: m-CPBA | Route B: H₂O₂ / AcOH | Route C: DMD (Dimethyldioxirane) |
| Primary Mechanism | Electrophilic Oxygen Transfer | Acid-Catalyzed Perhydrolysis | Cyclic Peroxide Oxygen Transfer |
| Selectivity (Mono:Di) | High (Product precipitates) | Low (Significant Di-oxide) | Very High (Mild conditions) |
| Typical Yield | 65 - 75% | 30 - 45% | 50 - 60% |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours | < 1 Hour |
| Purification | Extraction/Crystallization | Difficult Chromatography | Evaporation (Clean) |
| Scalability | Low (Cost/Safety) | High (Cheap reagents) | Low (Reagent preparation) |
| Safety Profile | Shock sensitive (dry) | Peroxide accumulation risk | Volatile peroxide (in situ) |
Detailed Experimental Protocols
Route A: The "Precision" Route (m-CPBA)
Best for: Small-scale synthesis (< 5g), high purity requirements, and laboratories lacking specialized high-pressure equipment.
Rationale: m-Chloroperbenzoic acid (m-CPBA) is a strong electrophile that operates well in non-polar solvents like Dichloromethane (DCM). The key advantage here is solubility; the mono-N-oxide is often less soluble in non-polar media than the starting material, allowing it to precipitate or be easily separated.
Protocol:
-
Dissolution: Dissolve 1.84 g (10 mmol) of 4,4'-dimethyl-2,2'-bipyridine in 50 mL of DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve 1.0 equivalent (approx. 2.5 g, assuming 77% purity) of m-CPBA in 30 mL DCM. Add this solution dropwise over 30 minutes. Crucial: Rapid addition leads to local hotspots and over-oxidation.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for another 2 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).
-
Workup: Wash the organic layer with saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry the organic layer over MgSO₄ and concentrate. The crude solid often contains starting material. Purify via column chromatography (Gradient: 100% DCM → 5% MeOH/DCM).
-
Validation: 1H NMR will show a downfield shift for the protons on the oxidized ring (specifically the H6 position adjacent to the nitrogen).
Route B: The "Scalable" Route (H₂O₂ / Acetic Acid)
Best for: Large-scale synthesis (> 10g), cost-sensitive projects.
Rationale: This method utilizes the in-situ formation of peracetic acid. It requires heat to proceed, which unfortunately increases the rate of the second oxidation (
Protocol:
-
Setup: In a round-bottom flask, dissolve 10 g of 4,4'-dimethyl-2,2'-bipyridine in 50 mL of Glacial Acetic Acid.
-
Activation: Add 30% H₂O₂ (0.8 equivalents initially).
-
Heating: Heat the mixture to 70-80°C. Monitor closely.
-
Iterative Addition: After 3 hours, check conversion. If <50%, add another 0.2 equivalents of H₂O₂. Do not exceed 1.1 equivalents total.
-
Quenching: Once the mono-oxide spot is dominant (and before the di-oxide spot grows significant), cool and quench with MnO₂ (catalytic) or sodium sulfite to destroy excess peroxide.
-
Neutralization: Concentrate acetic acid under vacuum. Neutralize the residue with Na₂CO₃ (aq) until pH 8-9. Extract with Chloroform.
-
Purification: This route produces a mixture.[1][2] Recrystallization from Acetone/Hexane is preferred over chromatography for large scales.
Route C: The "Green" Route (Dimethyldioxirane - DMD)
Best for: Sensitive substrates, avoiding acid/base workups.
Rationale: DMD is a neutral, powerful oxidant generated from acetone and Oxone®. It allows for "clean" oxidation where the only byproduct is acetone.
Protocol:
-
Preparation: Generate a solution of DMD in acetone (typically ~0.05 - 0.1 M) using standard literature protocols (Oxone/NaHCO₃). Titrate to determine concentration.
-
Reaction: Add 1.0 equivalent of DMD solution to a stirred solution of the bipyridine in Acetone at 0°C.
-
Completion: Reaction is usually complete within 30 minutes.
-
Isolation: Simply evaporate the solvent. The residue is often pure enough for use or requires only a short silica plug filtration.
Troubleshooting & Purification Logic
Separating the Mono-oxide from the Di-oxide and Starting Material (SM) is the primary bottleneck. Use this logic flow to optimize purification.
Caption: Purification decision tree. Solubility differences often allow bulk removal of the di-oxide impurity before chromatography.
References
-
McKay, S. E., et al. "Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides."[3] Heterocyclic Communications, vol. 15, no. 3, 2009.
- Key citation for the DMD route and crystallographic d
-
BenchChem. "Optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis." Experimental Protocols.
- Provides baseline data for the bipyridine backbone synthesis and general oxid
-
Org. Synth. "Synthesis of Koser's Reagent and Derivatives (m-CPBA handling)." Organic Syntheses.
- Authoritative source for safe handling and titr
-
TCI Chemicals. "this compound Product Specifications."
- Reference for physical properties (MP: 85-89°C)
-
RSC Advances. "Mono-N-oxidation of Heterocycle-Fused Pyrimidines." Royal Society of Chemistry.[4]
- Comparative data on m-CPBA vs H2O2 selectivity in similar heterocyclic systems.
Sources
- 1. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 2. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Coupling electrochemical H2O2 production and the in situ selective oxidation of organics over a bifunctional TS-1@Co–N–C catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating Experimental Results with Computational Chemistry: A Comparative Guide
Introduction: The Crisis of Ambiguity
In modern drug discovery and materials science, experimental data is rarely absolute. An NMR spectrum can support multiple stereoisomers; a crystal structure captures a single static moment of a dynamic protein; and kinetic rates (
This guide moves beyond treating computational chemistry as a mere visualization tool. Instead, it presents computation as a rigorous validation modality —a mathematical control used to confirm or refute experimental interpretation. We will compare standard experimental inferences against computational validation workflows to demonstrate where in silico methods provide the necessary adjudication for ambiguous wet-lab data.
Module 1: Structural Elucidation & Stereochemistry
The Problem: Experimental NMR (1D/2D) often fails to distinguish between diastereomers with subtle stereocenters, leading to misassigned natural products and synthetic intermediates.
Comparative Analysis: Experimental Assignment vs. Computational Validation
The industry standard for validating stereochemistry is no longer just "chemical intuition" but DP4+ Probability analysis . This Bayesian approach compares experimental chemical shifts (
| Feature | Standard Experimental Inference (NMR only) | Computational Validation (DFT + DP4+) |
| differentiation | Difficult for remote stereocenters (>5 bonds away). | High sensitivity; distinguishes remote stereochemical inversions. |
| Confidence | Qualitative ("The coupling constants look right"). | Quantitative (e.g., "99.8% probability for Isomer A"). |
| Error Source | Solvent effects, signal overlap, impurities. | Functional choice, conformational sampling completeness. |
| Outcome | Potential misassignment (approx. 5-10% in literature). | <1% error rate when probability >95%. |
Protocol: Self-Validating DP4+ Workflow
Objective: Confirm the absolute stereochemistry of a synthesized intermediate.
-
Conformational Search:
-
Generate conformers for all plausible diastereomers using a force field (e.g., MMFF94).
-
Causality: NMR is a time-averaged observable; a single static structure will yield inaccurate shieldings.
-
-
DFT Geometry Optimization:
-
Optimize low-energy conformers using B3LYP/6-31G(d) or
B97X-D/def2-SVP. -
Checkpoint: Verify all frequencies are real (ground states).
-
-
NMR Calculation (GIAO Method):
-
Calculate magnetic shielding tensors using a gauge-independent method (GIAO) at a higher level (e.g., mPW1PW91/6-311+G(d,p)).
-
Solvent Model: Use PCM/SMD matching the experimental solvent (e.g.,
).
-
-
Statistical Analysis (DP4+):
-
Input
and into the DP4+ formalism. -
Validation Criteria: A probability score
for a single isomer validates the structure.[1]
-
Visualization: The DP4+ Logic Flow
Caption: Workflow for validating ambiguous stereochemistry using GIAO-DFT and DP4+ statistical analysis.
Module 2: Binding Affinity & Potency
The Problem: High-throughput screening (HTS) and docking often produce false positives. Experimental binding assays (SPR/ITC) are expensive and require purified protein.
Comparative Analysis: Docking vs. FEP
While molecular docking is useful for pose prediction, it correlates poorly with experimental binding free energies (
| Methodology | Accuracy (RMSE vs Exp) | Correlation ( | Computational Cost | Use Case |
| Rigid Docking (Vina/Glide) | > 2.5 kcal/mol | 0.3 – 0.5 | Low (Seconds) | Virtual Screening (filtering). |
| MM-GBSA (End-point) | 1.5 – 2.5 kcal/mol | 0.5 – 0.7 | Medium (Minutes) | Ranking congeneric series. |
| FEP+ / TI (Alchemical) | < 1.0 kcal/mol | 0.7 – 0.9 | High (Hours/GPU) | Lead Optimization Validation. |
Protocol: Relative Binding Free Energy (RBFE) Campaign
Objective: Validate if Chemical Modification A
-
System Preparation:
-
Prepare the protein-ligand complex (assign protonation states at pH 7.4 using PropKa).
-
Solvate in an orthorhombic water box (TIP3P) with 150mM NaCl.
-
-
Thermodynamic Cycle Setup:
-
Define the alchemical transformation (Ligand A
Ligand B) in both Complex (bound) and Solvent (unbound) legs. -
Causality:
. This cancels out systematic errors in the force field.
-
-
Lambda (
) Windowing:-
Discretize the transformation into 12–16
windows to ensure phase space overlap. -
Soft-Core Potentials: Enable to prevent singularities when atoms appear/disappear.
-
-
Simulation & Analysis:
-
Run 5ns/window MD (NPT ensemble).
-
Calculate free energy differences using MBAR (Multistate Bennett Acceptance Ratio).
-
Validation: If Hysteresis between forward/reverse calculation is > 0.5 kcal/mol, extend sampling.
-
Visualization: The Thermodynamic Cycle
Caption: Alchemical thermodynamic cycle. We compute the dashed horizontal legs to solve for the difference between the solid vertical legs.
Module 3: Reaction Mechanisms & Kinetics
The Problem: Experimental kinetics provide a rate constant (
Comparative Analysis: Functional Performance
Validating a mechanism requires the computed activation energy (
| DFT Functional | Type | Barrier Height Accuracy (MAE) | Recommendation |
| B3LYP | Hybrid | ~ 4-5 kcal/mol (Underestimates) | Avoid for kinetics validation. |
| M06-2X | Meta-Hybrid | ~ 1-2 kcal/mol | Good for main-group thermochemistry. |
| Range-Separated | < 1 kcal/mol | Gold Standard (includes dispersion). | |
| Combinatorial | < 1 kcal/mol | Excellent, but computationally expensive.[2] |
Protocol: Transition State Validation
-
TS Guess & Optimization:
-
Perform a relaxed potential energy surface (PES) scan along the bond-breaking/forming coordinate.
-
Use the peak of the scan as the guess for a TS optimization (Berny algorithm).
-
-
Frequency Check (The Self-Validating Step):
-
A valid TS must have exactly one imaginary frequency (negative eigenvalue).
-
Visual Check: Animate the imaginary mode. It must correspond to the reaction coordinate (atoms moving toward product).
-
-
IRC (Intrinsic Reaction Coordinate):
-
Run IRC calculations forward and backward from the TS.
-
Validation: The path must connect strictly to the Reactant and Product minima.
-
-
Kinetics Calculation:
-
Compute
(Gibbs free energy of activation). -
Convert to rate constant
using Eyring Transition State Theory. -
Comparison: If
is within 1 order of magnitude of , the mechanism is validated.
-
Visualization: Reaction Coordinate Validation
Caption: Logic flow for validating a reaction mechanism. The IRC step confirms the TS connects the correct minima.
References
-
Sarotti, A. M., et al. (2015). "DP4+: Improving the Performance of the DP4 Probability." Journal of Organic Chemistry. Link
-
Grimme, S., et al. (2023). "DP4+App: Finding the Best Balance between Computational Cost and Predictive Capacity." Journal of Natural Products. Link
-
Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society. Link
-
Cournia, Z., et al. (2017). "Benchmarks of Free Energy Perturbation (FEP) vs Docking." Journal of Chemical Information and Modeling. Link
-
Spiekermann, K. A., et al. (2022).[3] "High Accuracy Barrier Heights, Enthalpies, and Rate Coefficients for Chemical Reactions (RDB7 Dataset)." Scientific Data. Link
-
Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Executive Directive
This guide mandates the specific handling and disposal protocols for 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (CAS: 81998-03-0).[1] While often treated similarly to its parent bipyridine compounds, the N-oxide functional group alters its polarity and reactivity.[1]
The Core Safety Principle: Treat this compound as a Toxic Organic Substance with potential environmental aquatic hazards. Disposal must prevent release into water systems due to the chelating nature of bipyridyl structures, which can mobilize heavy metals in the environment.
Technical Characterization & Hazard Profile
To ensure safe handling, operators must understand the physicochemical properties that dictate disposal logic.[1]
Table 1: Chemical Identity and Physical Properties
| Parameter | Specification | Operational Implication |
| Chemical Name | This compound | Primary Labeling Identifier |
| CAS Number | 81998-03-0 | Use for Waste Manifests |
| Molecular Formula | C₁₂H₁₂N₂O | Nitrogen content requires NOx scrubbing during incineration |
| Molecular Weight | 200.24 g/mol | N/A |
| Physical State | Solid (Pale yellow/white crystals) | Dust generation is a primary inhalation risk |
| Melting Point | 86 - 88 °C | Store below 30°C to prevent caking |
| Solubility | Soluble in polar organics (MeOH, DCM) | Dictates liquid waste segregation |
| Key Hazards | Irritant (Skin/Eye/Respiratory); Potentially Toxic | Do not dispose of in trash or sink |
The "Why" Behind the Protocol
Bipyridines are strong chelating agents.[1] The 1-Oxide derivative retains this capability.[1] If released into standard wastewater, it can bind with trace metals (Iron, Copper, Zinc), creating stable complexes that bypass standard water treatment filtration.[1] Therefore, Zero-Discharge to Sewer is the absolute rule.[1]
Disposal Procedures: Scenario-Based Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable to: Expired reagents, spilled solids, or excess synthesis starting material.[1]
-
Containment: Do not sweep dry dust.[1] If a spill occurs, dampen slightly with an inert absorbent (vermiculite) to suppress dust, then scoop.
-
Primary Packaging: Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Packaging: Place the primary container into the Solid Hazardous Waste Drum .
-
Labeling: Tag with the chemical name and CAS #81998-03-0. Mark as "Toxic Solid."[1]
-
Destruction Method: High-temperature incineration equipped with a secondary combustion chamber and alkaline scrubber (to neutralize nitrogen oxides).[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable to: Mother liquors, filtrates, or reaction solvents containing the compound.[1]
-
Solvent Identification: Determine the primary solvent carrier.[1]
-
Segregation:
-
Concentration Limits: If the concentration of the N-oxide exceeds 5% w/v, flag the container for "High BTU" incineration to ensure complete thermal destruction of the aromatic rings.
Scenario C: Contaminated Debris
Applicable to: Gloves, weighing boats, paper towels, and syringe filters.[1]
-
Segregation: Do not mix with regular trash or biohazard waste.[1]
-
Collection: Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or blue drum with a liner).[1]
-
Disposal: This stream is sent for macro-encapsulation or incineration depending on local municipal codes.[1]
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision points for segregating this compound to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision tree for the segregation of this compound waste streams. Note that all paths ultimately lead to incineration to destroy the nitrogen-containing aromatic structure.[1]
Self-Validating Safety Systems
To ensure this protocol is being followed correctly, implement these two checks:
-
The "Precipitate Check": Before adding liquid waste to a central carboy, take a 5mL aliquot of the waste and mix it with the carboy's contents in a test tube.[1]
-
The pH Compatibility Check: Ensure the waste stream is not strongly acidic (< pH 2).[1]
-
Why? Strong acids can protonate the N-oxide or the pyridine nitrogen, changing solubility or causing heat generation.[1] Neutralize to pH 6-8 if necessary before disposal into organic solvent drums.
-
Emergency Response
-
Inhalation: Move to fresh air immediately. The dust is a respiratory irritant (STOT SE 3).[1][3]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (like ethanol) to wash skin, as this may increase dermal absorption of the compound.[1]
-
Spill Cleanup: Wear nitrile gloves, lab coat, and P95 respirator. Avoid raising dust.[1][3][4][5][6][7][8]
References
-
National Institutes of Health (PubChem). (2025).[1] 4,4'-Dimethyl-2,2'-bipyridine (Parent Compound) Hazard Summary. Retrieved January 29, 2026, from [Link][1]
Sources
- 1. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
CAS Number: 81998-03-0 Synonyms: 4,4'-Dimethyl-2,2'-bipyridine N-oxide; 4,4'-Dimethyl-2,2'-bipyridyl-1-oxide Physical State: White to yellow/green crystalline powder[1][2][3]
Operational Context & Hazard Analysis
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide is a specialized bipyridine derivative often employed as a ligand in coordination chemistry and catalysis.[1][3] Unlike its parent compound (4,4'-dimethyl-2,2'-bipyridyl), the presence of the N-oxide functionality alters its polarity and coordination geometry.[1]
Critical Distinction: Do not confuse this compound with the non-oxidized parent (CAS 1134-35-6).[1] The N-oxide moiety introduces specific stability considerations and alters metabolic profiles, necessitating precise handling protocols to prevent respiratory irritation (H335) and ocular damage (H319).[1]
Risk Assessment Logic
The following decision tree illustrates the causality between the compound's physical properties and the required safety interventions.
Figure 1: Risk propagation pathway linking physical state and chemical nature to specific safety controls.[1]
Personal Protective Equipment (PPE) Matrix
The selection of PPE is based on the compound's classification as a Skin/Eye/Respiratory irritant.[1] The N-oxide functionality can increase skin permeability compared to neutral hydrocarbons; therefore, glove integrity is paramount.[1]
| PPE Category | Specification | Technical Justification |
| Hand Protection | Nitrile Rubber (Min thickness: 0.11 mm) | Why: Nitrile provides excellent resistance to solid organic bases and incidental splashes.[1] Protocol: Inspect for pinholes before use. Change immediately if contaminated.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1]1) | Why: Safety glasses are insufficient due to the fine powder nature of the substance.[1] Goggles seal the eyes against airborne dust and potential splashes during dissolution.[1] |
| Respiratory | N95 / P2 Mask (If outside hood) | Why: Only required if weighing outside a fume hood (strongly discouraged).[1] The primary barrier must be the engineering control (Fume Hood).[1] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Why: Prevents particulate accumulation on street clothes.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure.[1] |
Operational Handling Protocol
This workflow ensures containment of the powder and safe solubilization.[1]
Phase A: Preparation & Weighing
Objective: Transfer solid without generating airborne dust.[1]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1] Crystalline organic powders are prone to static charge, which causes "jumping" and dispersion.[1]
-
Ventilation: Verify fume hood face velocity is between 80-100 fpm (0.4-0.5 m/s).
-
Weighing:
Phase B: Solubilization & Reaction
Objective: Safe dissolution.
-
Solvent Choice: Common solvents include Methanol or Dichloromethane (DCM).[1]
-
Warning: If using DCM, standard nitrile gloves have a breakthrough time of <5 minutes.[1] Double glove or use Silver Shield® laminates if extensive handling of the solution is required.[1]
-
Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.[1]
Phase C: Waste Disposal Workflow
Disposal must comply with regulations for nitrogen-containing organic compounds.[1]
Figure 2: Waste segregation logic ensuring compliance with incineration protocols for nitrogenous organics.
Emergency Response Procedures
Self-Validating Check: In the event of an accident, ask: Did I isolate the source? Did I protect myself before assisting?
-
Ocular Exposure (Powder or Splash):
-
Dermal Exposure:
-
Spill Cleanup (Solid):
References
-
TCI Chemicals. Product Specification: this compound (CAS 81998-03-0).[1][2] Retrieved from [1]
-
Chem-Impex International. Safety Data Sheet & Product Details: this compound.[1] Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13586792, 4,4'-Dimethyl-2,2'-bipyridine 1-oxide.[1] Retrieved from [1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
